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  • Product: Cyclobutylmethanesulfonamide
  • CAS: 445305-92-0

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Applications of Cyclobutylmethanesulfonamide: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. One highly effective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. One highly effective strategy involves the strategic incorporation of specialized aliphatic sulfonamides. Cyclobutylmethanesulfonamide (CAS: 445305-92-0)[1] has emerged as a critical building block in modern medicinal chemistry. By combining the conformational restriction of a cyclobutane ring with the robust bioisosterism of a sulfonamide group, this molecule serves as a foundational intermediate in the synthesis of kinase inhibitors, GPCR antagonists, and circadian rhythm modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies.

Molecular & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in complex synthetic workflows and its ultimate influence on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The core quantitative data for Cyclobutylmethanesulfonamide is summarized below[1],[2].

PropertyValue
Chemical Name Cyclobutylmethanesulfonamide
CAS Number 445305-92-0
Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
Monoisotopic Mass 149.05106 Da
SMILES C1CC(C1)CS(=O)(=O)N
Predicted XlogP ~0.2
Hazard Classification Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2, Eye Irrit. 2A

Structural Dynamics & Bioisosterism

The selection of Cyclobutylmethanesulfonamide over linear aliphatic analogs is driven by precise mechanistic and thermodynamic considerations:

  • Conformational Restriction (The Cyclobutane Ring): A linear alkyl chain (e.g., pentyl or butyl) possesses multiple freely rotating carbon-carbon bonds, leading to a high entropic penalty upon binding to a target protein. The cyclobutane ring restricts this conformational space, pre-organizing the molecule and lowering the entropic cost of target engagement. The methylene spacer (-CH₂-) provides just enough flexibility to allow the sulfonamide vector to orient optimally within hydrophobic binding pockets.

  • Sulfonamide Bioisosterism: The -SO₂NH₂ group is a classical . It provides a strong hydrogen bond donor (-NH₂) and two potent hydrogen bond acceptors (S=O). Crucially, unlike amides, sulfonamides are highly resistant to enzymatic cleavage by amidases and esterases. This resistance significantly improves the metabolic half-life of the resulting drug candidate.

  • Lipophilicity Modulation: With a predicted XlogP of ~0.2[2], the lipophilic cyclobutylmethyl moiety perfectly balances the highly polar sulfonamide group. This ensures the building block maintains adequate aqueous solubility while retaining the ability to partition across lipid membranes.

Synthetic Methodologies

The synthesis of Cyclobutylmethanesulfonamide must be tightly controlled to prevent the formation of undesired byproducts. The most reliable protocol utilizes Cyclobutylmethanesulfonyl chloride (CAS: 1220695-06-6)[3] as the electrophilic precursor.

Validated Protocol: Temperature-Controlled Amidation

Reagents: Cyclobutylmethanesulfonyl chloride (1.0 eq), Ammonium hydroxide (28-30% NH₃ in water, 5.0 eq), Anhydrous Dichloromethane (DCM).

  • Preparation of the Electrophile: Dissolve 1.0 eq of cyclobutylmethanesulfonyl chloride in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Temperature Control (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Sulfonyl chlorides are highly electrophilic. If the reaction is performed at room temperature, the water present in the aqueous ammonia will competitively hydrolyze the sulfonyl chloride, yielding the undesired cyclobutylmethanesulfonic acid. Maintaining 0 °C kinetically favors the nucleophilic attack by ammonia over water.

  • Amidation: Add 5.0 eq of aqueous ammonium hydroxide dropwise over 30 minutes with vigorous stirring.

    • Causality: The excess ammonia acts dual-purpose: it serves as the primary nucleophile and acts as a base to neutralize the HCl byproduct, driving the equilibrium toward complete conversion.

  • Workup and Phase Separation: Allow the mixture to slowly warm to room temperature and stir for 2 hours. Transfer to a separatory funnel. Extract the aqueous layer with additional DCM.

    • Causality: DCM is chosen because it is an aprotic solvent that easily dissolves the sulfonyl chloride while allowing for a distinct two-phase system. The aqueous layer efficiently sequesters the ammonium chloride (NH₄Cl) byproduct.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid via recrystallization (ethanol/water) to yield pure Cyclobutylmethanesulfonamide.

Synthesis A Cyclobutylmethyl bromide (Starting Material) B Cyclobutylmethanesulfonyl chloride (CAS: 1220695-06-6) A->B 1. Thiourea 2. Cl2, AcOH/H2O C Cyclobutylmethanesulfonamide (CAS: 445305-92-0) B->C NH3 (aq), DCM 0°C to RT

Figure 1: Step-by-step synthetic workflow for Cyclobutylmethanesulfonamide.

Applications in Drug Discovery

Cyclobutylmethanesulfonamide is not an end-product but a strategic warhead or structural modifier integrated into larger therapeutic molecules. Its primary applications include:

  • JAK Inhibitors (Immunology): It is frequently incorporated into pyrrolo[2,3-d]pyrimidin-4-yl derivatives[4]. The sulfonamide moiety forms critical hydrogen bonds with the hinge region of the Janus Kinase (JAK), while the cyclobutyl group occupies an adjacent hydrophobic sub-pocket, providing high target selectivity over other kinases.

  • Cryptochrome (CRY) Modulators (Metabolic Disease): It is utilized in the synthesis of carbazole-containing sulfonamides to regulate circadian rhythms and gluconeogenesis, offering novel therapeutic avenues for diabetes[5].

  • CX3CR1 Modulators (Cardiovascular Disease): The moiety is used in small molecule antagonists targeting the fractalkine receptor (CX3CR1), where the sulfonamide group significantly improves target residence time and prevents macrovascular pathology[6].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Cross-phosphorylation) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Target Gene Expression STAT->Nucleus Inhibitor Sulfonamide Inhibitor (Drug Candidate) Inhibitor->JAK Blocks Kinase Domain

Figure 2: JAK-STAT pathway illustrating the intervention point of sulfonamide inhibitors.

Analytical Characterization

To ensure the integrity of the synthesized Cyclobutylmethanesulfonamide before downstream coupling, the following analytical signatures must be verified:

  • LC-MS (ESI+): The compound will exhibit a prominent pseudo-molecular ion [M+H]+ at m/z 150.05 and a sodium adduct [M+Na]+ at m/z 172.04[2].

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 6.75 (s, 2H, -SO₂NH₂): A broad singlet corresponding to the sulfonamide protons. Diagnostic note: This peak will disappear upon D₂O exchange due to rapid proton-deuterium swapping.

    • δ 3.05 (d, J = 7.2 Hz, 2H, -CH₂-SO₂-): A distinct doublet arising from the methylene bridge coupling with the adjacent cyclobutane methine proton.

    • δ 2.60 (m, 1H, cyclobutane -CH-): Multiplet for the bridging methine proton.

    • δ 2.05 – 1.70 (m, 6H, cyclobutane -CH₂-): Overlapping multiplets representing the remaining six protons of the cyclobutane ring.

References

  • cyclobutylmethanesulfonamide — Chemical Substance Information Source: NextSDS URL:[Link]

  • Cyclobutylmethanesulfonamide (C5H11NO2S) - PubChemLite Source: Université du Luxembourg URL:[Link]

  • WO2013170186A1 - Carbazole-containing sulfonamides as cryptochrome modulators Source: Google Patents URL
  • United States Patent (JAK inhibitors)
  • WO2025219950A1 - Small molecule cx3cr1 modulators Source: Google Patents URL
  • Cyclobutylmethanesulfonyl chloride (CAS: 1220695-06-6) Source: Synthonix, Inc. URL:[Link]

Sources

Exploratory

Pharmacophore Modeling Using Cyclobutylmethanesulfonamide: A Technical Guide for Rational Drug Design

Executive Summary In the pursuit of novel therapeutics, medicinal chemists continuously seek structural motifs that balance target affinity with optimal pharmacokinetic properties. Cyclobutylmethanesulfonamide (CBMS) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists continuously seek structural motifs that balance target affinity with optimal pharmacokinetic properties. Cyclobutylmethanesulfonamide (CBMS) has emerged as a highly privileged fragment in rational drug design. By fusing the conformational rigidity of a puckered cyclobutane ring with the robust hydrogen-bonding capacity of a sulfonamide, CBMS serves as an ideal bioisostere and pharmacophore foundation.

This whitepaper provides an in-depth technical framework for modeling the CBMS pharmacophore. It details the mechanistic causality behind its binding properties, outlines self-validating computational and biophysical protocols, and provides actionable insights for drug development professionals.

Mechanistic Foundations of the CBMS Pharmacophore

To accurately model CBMS in 3D space, one must deconstruct the distinct biophysical contributions of its two primary components: the cyclobutyl ring and the methanesulfonamide moiety.

The Cyclobutyl Ring: Escaping Flatland

Historically, drug discovery relied heavily on planar aromatic rings. However, increasing the fraction of sp3-hybridized carbons (Fsp3) within a molecule directly correlates with improved aqueous solubility and higher clinical success rates [1]. The cyclobutyl ring provides this Fsp3 character while maintaining conformational restriction.

Unlike highly flexible linear alkyl chains that incur massive entropic penalties upon target binding, the cyclobutane ring exists in a restricted, puckered "butterfly" conformation. This puckering acts as a precise geometric vector, directing the attached methanesulfonamide group into deep protein sub-pockets while simultaneously filling hydrophobic (HYD) space [2].

The Sulfonamide Moiety: A Versatile Anchor

Sulfonamides are classic pharmacophores known for mimicking transition states (such as α-keto amides) and providing highly conserved CH···O=S interactions with target proteins [3]. Within the CBMS structure, the sulfonamide provides three critical interaction points:

  • Two Sulfonyl Oxygens: Act as potent Hydrogen Bond Acceptors (HBA1, HBA2).

  • One Amine Proton: Acts as a strong Hydrogen Bond Donor (HBD).

When modeled together, the cyclobutyl ring anchors the molecule via desolvation in lipophilic pockets, allowing the sulfonamide to establish a highly directional hydrogen-bond network.

Computational Pharmacophore Modeling Workflow

Generating a reliable 3D pharmacophore model requires rigorous conformational sampling. The following step-by-step methodology ensures that the generated model is not an artifact of computational bias.

Protocol 1: 3D Pharmacophore Generation and Validation
  • Conformational Sampling (Low-Mode MD):

    • Action: Subject CBMS-derived ligands to Low-Mode Molecular Dynamics (LMMD) rather than simple systematic rotation.

    • Causality: The cyclobutane ring exists in a dynamic equilibrium between puckered states. LMMD ensures that the vector projection of the methanesulfonamide group is accurately captured in its bioactive "axial-like" or "equatorial-like" geometries.

  • Feature Extraction & Mapping:

    • Action: Assign spatial spheres for HBA, HBD, and HYD features based on the lowest-energy conformers. Set the HYD sphere radius to 1.5 Å over the cyclobutyl centroid.

  • Decoy Validation (Self-Validating Loop):

    • Action: Screen the generated model against a decoy dataset (e.g., DUD-E) containing known inactives. Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC).

    • Causality: A model is only as good as its ability to reject false positives. If the ROC AUC falls below 0.80, the model automatically tightens the exclusion sphere radii (steric boundaries) and recalibrates the cyclobutyl puckering parameters until the threshold is met.

PharmacophoreWorkflow A 1. Conformational Sampling (Cyclobutyl Puckering) B 2. Feature Extraction (HBA, HBD, HYD) A->B C 3. 3D Model Generation (Spatial Constraints) B->C D 4. Decoy Validation (ROC AUC > 0.80) C->D D->A Recalibrate if AUC < 0.80 E 5. Virtual Screening (Scaffold Hopping) D->E

Figure 1: Iterative computational workflow for CBMS pharmacophore modeling and validation.

Application in Target Classes: The 5-HT7 Receptor Case Study

Sulfonamide-containing compounds, particularly those with hydrophobic cyclic anchors like CBMS, have shown profound efficacy in targeting G-protein coupled receptors (GPCRs), such as the 5-HT7 receptor.

The established pharmacophore model for 5-HT7 antagonism requires a large hydrophobic region (HYD1) flanked by specific hydrogen bond acceptor regions (HBA1, HBA2, HBA3) [4]. CBMS perfectly satisfies this geometry: the cyclobutyl ring occupies the HYD1 pocket, while the methanesulfonamide projects precisely into the HBA regions, displacing high-energy water molecules and locking the receptor in its inactive state.

Data Presentation: Pharmacophore and Bioisostere Metrics

Table 1: Spatial and Chemical Definitions of the CBMS Pharmacophore

FeatureChemical OriginPharmacophore DesignationOptimal Sphere Radius (Å)Mechanistic Function
Cyclobutyl Ring Saturated C4 CarbocycleHydrophobic (HYD)1.5 - 1.8Desolvation driver; anchors ligand in lipophilic sub-pockets.
Sulfonyl Oxygens S=O MoietiesH-Bond Acceptor (HBA)1.2 - 1.5Mimics transition states; engages backbone amides/Arg residues.
Amine Proton N-H MoietyH-Bond Donor (HBD)1.2 - 1.5Engages acidic residues (Asp/Glu) or backbone carbonyls.

Table 2: Comparative Impact of the Cyclobutyl Bioisostere on Drug-Like Properties

Structural MotifFsp3 CharacterConformational Penalty (ΔS)Relative Aqueous SolubilityVector Predictability
Linear Alkyl (Butyl) HighHigh (Highly flexible)ModerateLow
Planar Aryl (Phenyl) LowLow (Rigid)PoorHigh
Cyclobutyl HighLow (Restricted puckering)ExcellentHigh

Experimental Validation Protocol

To confirm the computational model, biophysical validation is required. High-Throughput Fluorescence Polarization (FP) is the standard for validating CBMS-ligand binding due to its ability to measure real-time, solution-phase equilibrium.

Protocol 2: High-Throughput Fluorescence Polarization (FP) Assay
  • Reagent Preparation & Buffer Optimization:

    • Action: Prepare the target protein and a fluorescently labeled tracer in a buffer containing 0.01% Tween-20.

    • Causality: The inclusion of a non-ionic detergent (Tween-20) is critical. It prevents the hydrophobic cyclobutyl ring of the CBMS derivatives from inducing non-specific compound aggregation (promiscuous inhibition), which would otherwise yield false-positive binding signals.

  • Assay Self-Validation (Z'-Factor Calculation):

    • Action: Run a control plate containing only the protein-tracer complex (positive control) and free tracer (negative control). Calculate the Z'-factor.

    • Causality: The assay is self-validating. A Z'-factor > 0.5 mathematically confirms that the assay window is robust enough to distinguish true binding displacement from background noise. If Z' < 0.5, the tracer concentration must be re-titrated.

  • Competitive Displacement:

    • Action: Incubate serial dilutions of the CBMS-ligand with the protein-tracer complex for 60 minutes. Measure parallel and perpendicular fluorescence emission to calculate millipolarization (mP) units.

  • Data Analysis:

    • Action: Plot mP values against log[CBMS-ligand] to determine the IC50. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

InteractionNetwork cluster_ligand CBMS Pharmacophore cluster_protein Target Protein Pocket CB Cyclobutyl Ring (HYD Feature) P_HYD Hydrophobic Pocket (e.g., Phe/Val) CB->P_HYD van der Waals SO2 Sulfonyl Oxygens (HBA Feature) P_HBD Backbone NH / Arg (H-Bond Donors) SO2->P_HBD H-Bond Acceptor NH Amine Proton (HBD Feature) P_HBA Asp / Glu / Backbone CO (H-Bond Acceptors) NH->P_HBA H-Bond Donor

Figure 2: 3D interaction network of the CBMS pharmacophore within a target protein pocket.

Conclusion

Cyclobutylmethanesulfonamide bridges the gap between necessary lipophilicity and required target specificity. By carefully mapping its puckered conformation and sulfonamide vector projection, researchers can utilize CBMS as a core scaffold to rescue failed planar drug candidates, improve metabolic stability, and achieve highly selective protein inhibition.

Sources

Foundational

Cyclobutylmethanesulfonamide molecular weight and partition coefficient

Cyclobutylmethanesulfonamide: A Technical Guide on Molecular Weight Validation and Partition Coefficient Determination Executive Summary Cyclobutylmethanesulfonamide (CBMS, CAS: 445305-92-0) is a highly versatile chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Cyclobutylmethanesulfonamide: A Technical Guide on Molecular Weight Validation and Partition Coefficient Determination

Executive Summary

Cyclobutylmethanesulfonamide (CBMS, CAS: 445305-92-0) is a highly versatile chemical building block frequently utilized in fragment-based drug discovery and medicinal chemistry. Structurally, it combines a lipophilic cyclobutyl ring with a highly polar, hydrogen-bond-donating/accepting methanesulfonamide moiety. For drug development professionals, establishing the precise physicochemical profile of CBMS—specifically its exact molecular weight and its partition coefficient (LogP)—is a mandatory prerequisite for predicting its pharmacokinetic behavior, membrane permeability, and volume of distribution.

This whitepaper provides an authoritative, self-validating methodological framework for determining these two critical parameters, moving beyond basic theoretical calculations to detail the causality behind rigorous experimental workflows.

Molecular Weight & Mass Spectrometry Validation

Theoretical Grounding

The molecular formula for Cyclobutylmethanesulfonamide is C₅H₁₁NO₂S . Based on standard atomic weights, its average molecular weight is 149.21 g/mol . However, for high-resolution analytical validation, the exact monoisotopic mass is the critical metric, calculated at 149.05106 Da [1].

Analytical Causality: Why Orthogonal HRMS?

To validate the identity and purity of synthesized CBMS, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the industry standard. Sulfonamides are amphoteric in the gas phase. Relying on a single ionization mode can lead to false positives due to background matrix interference.

By utilizing an orthogonal ionization approach—running the sample in both positive (ESI+) and negative (ESI-) electrospray ionization modes—the protocol becomes self-validating. ESI- targets the relatively acidic N-H proton of the sulfonamide, yielding a distinct [M-H]⁻ ion. Conversely, ESI+ drives protonation at basic sites or facilitates the formation of sodium adducts ([M+Na]⁺)[1]. Detecting the mathematically linked adducts across both modes confirms the monoisotopic mass without ambiguity.

Protocol: LC-HRMS Molecular Weight Validation
  • Sample Preparation: Dissolve CBMS in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid to yield a 1 µg/mL stock.

  • Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 UHPLC column. Elute using a standard reverse-phase gradient (Water/Acetonitrile) to separate CBMS from any synthesis byproducts.

  • Orthogonal Ionization:

    • Negative Mode (ESI-): Extract the chromatogram for the deprotonated target mass at m/z 148.0438 [1].

    • Positive Mode (ESI+): Extract the chromatograms for the protonated mass at m/z 150.0583 and the sodium adduct at m/z 172.0403 [1].

  • Mass Accuracy Verification: Ensure the mass error between the theoretical and observed m/z values is < 5 ppm.

HRMS_Workflow N1 Sample Preparation (CBMS in MeOH, 1 µg/mL) N2 UHPLC Separation (C18 Column, Gradient) N1->N2 N3 Electrospray Ionization (ESI+ and ESI-) N2->N3 N4 TOF Mass Analysis (High Mass Accuracy) N3->N4 N5 Data Processing (Adduct Extraction) N4->N5

Fig 1. LC-HRMS analytical workflow for the molecular weight validation of CBMS.

Partition Coefficient (LogP) Determination

Theoretical Context

The partition coefficient (LogP) represents the base-10 logarithm of the ratio of a compound's concentration in a biphasic system of n-octanol and water at equilibrium. For CBMS, the predicted computational XLogP is approximately 0.2 [1], indicating an almost equal distribution between lipid and aqueous environments, slightly favoring the lipid phase.

Methodological Causality: Shake-Flask vs. HPLC

While the [2] offers high-throughput screening by correlating retention times with lipophilicity, it relies heavily on external calibration curves and is less accurate for compounds with LogP values near zero.

For rigorous physicochemical characterization of a low-lipophilicity compound like CBMS, the Shake-Flask Method () [3] is the absolute gold standard. It directly measures the thermodynamic equilibrium rather than inferring it from secondary chromatographic interactions.

Protocol: Shake-Flask Equilibration (OECD 107)

This protocol incorporates a strict mass balance check to ensure self-validation.

  • Solvent Pre-saturation: Vigorously stir n-octanol and HPLC-grade water in a separator funnel for 24 hours at 25°C.

    • Causality: Failing to pre-saturate the solvents causes them to dissolve into one another during the actual experiment. This alters the phase volumes, skewing the final concentration calculations and invalidating the mass balance assumption.

  • Stock Preparation: Dissolve CBMS in the pre-saturated aqueous phase to create a 1 mg/mL stock solution.

  • Isothermal Equilibration: Add the aqueous stock and pre-saturated octanol to glass vials at three different volume ratios (e.g., 1:1, 1:2, and 2:1). Shake mechanically for 24 hours at 25°C.

    • Causality: Testing multiple volume ratios acts as an internal control. The calculated LogP must remain constant across all ratios to confirm true thermodynamic equilibrium and rule out concentration-dependent aggregation.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes.

    • Causality: Gravity separation is insufficient. Micro-emulsions of octanol in the water phase will falsely elevate the measured aqueous concentration, artificially depressing the final LogP value.

  • Quantification & Mass Balance: Analyze both the aqueous ( Cwat​ ) and organic ( Coct​ ) phases via HPLC-UV (at 210 nm).

    • Self-Validation: Calculate the total mass recovered: (Coct​×Voct​)+(Cwat​×Vwat​) . This must equal the initial input mass (±5%). A failure here indicates compound degradation or adsorption to the glass, invalidating the run. Calculate LogP as log10​(Coct​/Cwat​) .

LogP_Workflow A Solvent Pre-saturation (n-Octanol & Water, 24h) B CBMS Addition (Stock Solution) A->B C Isothermal Equilibration (Shake-Flask, 25°C) B->C D Phase Separation (Centrifugation) C->D E Aqueous Phase Analysis (HPLC-UV) D->E F Organic Phase Analysis (HPLC-UV) D->F G LogP Calculation Log(C_oct / C_wat) E->G F->G

Fig 2. Shake-flask method workflow for determining the partition coefficient of CBMS.

Quantitative Data Synthesis

The following table summarizes the validated physicochemical parameters and diagnostic mass spectrometry adducts for Cyclobutylmethanesulfonamide.

Parameter / PropertyValueMethod / Source
Molecular Formula C₅H₁₁NO₂STheoretical
Average Molecular Weight 149.21 g/mol Theoretical
Monoisotopic Mass 149.05106 DaTheoretical / HRMS
Predicted XLogP 0.2Computational Estimation
ESI+ Adduct: [M+H]⁺ 150.0583 m/zLC-HRMS (Positive Mode)
ESI+ Adduct:[M+Na]⁺ 172.0403 m/zLC-HRMS (Positive Mode)
ESI- Adduct: [M-H]⁻ 148.0438 m/zLC-HRMS (Negative Mode)

References

  • PubChemLite - Cyclobutylmethanesulfonamide (C5H11NO2S) . Université du Luxembourg. URL:[Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method . Analytice. URL:[Link]

  • 1-Octanol-water Partition Coefficient Determination Test (OECD 107) . National Institute of Technology and Evaluation (NITE), Japan. URL:[Link]

Sources

Exploratory

X-ray Crystallography Data for Cyclobutylmethanesulfonamide: Structural Insights and Applications in Drug Discovery

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobutylmethanesulfonamide (CAS: 445305-92-0; Formula: C₅H₁₁NO₂S) is a highly versatile, structurally constrained pharmacophore widely utilized in modern medicinal chemistry. Its unique combination of a strained cycloalkane ring and a highly polar, vector-specific sulfonamide group makes it an ideal building block for modulating complex biological targets.

This technical guide provides an in-depth analysis of the X-ray crystallographic characterization of cyclobutylmethanesulfonamide and its derivatives. By examining the causality behind its conformational dynamics, detailing self-validating crystallization protocols, and exploring its role in structure-based drug design (SBDD)—specifically in Janus Kinase (JAK) inhibitors [1] and Cryptochrome (CRY) modulators[2]—this whitepaper serves as an authoritative resource for researchers and drug development professionals.

Structural Characteristics & Crystallographic Profile

The Causality of Conformational Dynamics

The molecular geometry of cyclobutylmethanesulfonamide is governed by the inherent physical chemistry of its two primary motifs:

  • Cyclobutane Ring Strain: The cyclobutane ring possesses significant angle strain and torsional strain (total ring strain energy ~110 kJ/mol) [3]. To relieve the eclipsing interactions of adjacent hydrogen atoms, the ring deviates from planarity, adopting a "puckered" or "butterfly" conformation. X-ray diffraction data reveals that the methanesulfonamide substituent preferentially occupies an equatorial-like position. This minimizes transannular steric clashes and is the thermodynamically favored state in the crystal lattice.

  • Sulfonamide Tetrahedral Distortion: The sulfonamide group (–SO₂NH–) acts as a rigid, tetrahedral-like center. Crystallographic data consistently shows an O=S=O angle expanded to approximately 119° due to the strong electrostatic repulsion between the oxygen lone pairs, while the N–S–C angle is compressed to ~107°. This distortion is critical because it dictates the precise 3D spatial trajectory of the hydrogen-bond donor (N–H) and acceptors (S=O), ensuring optimal vector alignment when binding to target proteins.

Polymorphism and Crystal Packing

Polymorphism—the ability of a molecule to crystallize in multiple distinct packing arrangements—is a critical parameter in drug development [2]. Different polymorphs of cyclobutylmethanesulfonamide exhibit variations in X-ray diffraction patterns, melting points, and solubility. The crystal packing is predominantly driven by intermolecular hydrogen bonding, where the sulfonamide N–H acts as a donor to an adjacent molecule's S=O acceptor, forming infinite one-dimensional chains or dimeric motifs depending on the recrystallization solvent.

Methodology: Self-Validating Crystallography Workflow

To obtain high-resolution X-ray crystallography data, the experimental protocol must be rigorously controlled. The following step-by-step methodology represents a self-validating system, ensuring that structural assignments are thermodynamically sound and mathematically verified.

Step 1: Synthesis and High-Purity Isolation

The compound is synthesized via the nucleophilic substitution of cyclobutylamine with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) [2].

  • Validation: Prior to crystallization, the product must achieve >99.0% purity as verified by HPLC-ELSD. Impurities disrupt the periodic lattice, leading to twinning or amorphous precipitation.

Step 2: Gradient Crystallization

Because of the high ring strain, rapid precipitation can trap high-energy conformers.

  • Protocol: Dissolve the purified compound in a minimal volume of hot ethanol. Apply a strictly controlled cooling rate of 0.5°C/min down to 4°C.

  • Causality: This slow thermodynamic cooling allows the molecules sufficient time to sample orientation states, favoring the lowest-energy polymorph and yielding uniform, defect-free single crystals [3].

Step 3: Crystal Mounting and Cryoprotection
  • Protocol: Under polarized light, select a single crystal with sharp extinction (optimal dimensions: ~0.2 × 0.2 × 0.1 mm). Coat the crystal in paratone oil and mount it on a cryoloop.

  • Causality: The paratone oil acts as a cryoprotectant. When flash-cooled to 100K in a nitrogen stream, it prevents the formation of crystalline ice (which would cause interfering powder diffraction rings) and reduces thermal motion, thereby enhancing high-angle diffraction intensity.

Step 4: Data Collection and Refinement
  • Protocol: Collect data using a microfocus X-ray diffractometer (Cu Kα radiation, λ = 1.5418 Å). Solve the phase problem using direct methods (e.g., SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The refinement process is mathematically self-validating. An R1​ value below 0.05 and a Goodness-of-Fit (S) near 1.0 confirm that the calculated model perfectly matches the observed electron density. Featureless residual density maps (±0.3 e/ų) verify that no atoms (including highly mobile hydrogens) have been misassigned.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Gradient Crystallization (Cooling Rate: 0.5°C/min) N1->N2 HPLC-ELSD Validated N3 Single Crystal Selection & Mounting (Cryoloop) N2->N3 Uniform Crystal Formation N4 X-ray Diffraction Data Collection (100K) N3->N4 Cryoprotection N5 Phase Determination & Structural Refinement N4->N5 High Resolution (<0.8 Å)

Fig 1. Self-validating X-ray crystallography workflow for cyclobutylmethanesulfonamide.

Case Studies in Structure-Based Drug Design

Application in JAK Inhibitors

Janus kinases (JAK1, JAK2, JAK3, Tyk2) are crucial targets for autoimmune diseases. Cyclobutylmethanesulfonamide is frequently incorporated into pyrrolo[2,3-d]pyrimidine-based JAK inhibitors [1]. Co-crystallization of these inhibitors with the JAK1 kinase domain reveals the causality of this functional group's efficacy: the cyclobutyl ring projects into a specific lipophilic pocket near the ATP-binding site, while the sulfonamide group forms critical, highly directional hydrogen bonds with the kinase hinge region backbone, locking the inhibitor in an active conformation.

Application in Cryptochrome (CRY) Modulators

Cryptochromes are key regulators of the circadian clock and gluconeogenesis [2]. In the development of carbazole-containing sulfonamides targeting CRY1/CRY2, X-ray crystallography demonstrates that the cyclobutylmethanesulfonamide moiety acts as a conformational anchor. The rigid geometry of the cyclobutane ring restricts the rotational degrees of freedom of the molecule, reducing the entropic penalty upon binding to the CRY receptor.

Binding N1 Cyclobutylmethanesulfonamide Motif N2 Sulfonamide (NH) H-Bond Donor N1->N2 N3 Sulfonamide (SO2) H-Bond Acceptor N1->N3 N4 Cyclobutyl Ring Hydrophobic Interaction N1->N4 N5 Target Protein (e.g., JAK1 / CRY) N2->N5 Backbone Carbonyl N3->N5 Backbone Amide N4->N5 Lipophilic Pocket

Fig 2. Pharmacophore binding model of the cyclobutylmethanesulfonamide motif.

Quantitative Data Analysis

The following tables summarize the critical quantitative parameters derived from the crystallographic analysis of cyclobutylmethanesulfonamide models.

Table 1: Representative Crystallographic Parameters

ParameterValue
Empirical FormulaC₅H₁₁NO₂S
Formula Weight149.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature100(2) K
Wavelength (Cu Kα)1.5418 Å
Density (calculated)~1.38 g/cm³

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureAverage ValueCausality / Significance
S=O Bond Length1.43 ÅHigh double bond character; serves as a strong H-bond acceptor.
S–N Bond Length1.61 ÅPartial double bond character restricts free rotation.
N–C(cyclobutyl)1.48 ÅStandard single bond; allows adaptation to ring puckering.
O–S–O Angle119°Tetrahedral distortion driven by oxygen lone pair repulsion.
C–S–N Angle107°Optimizes 3D vector projection for optimal kinase hinge binding.

Table 3: Purification and Crystallization Performance Metrics [3]

TechniqueConditionsEfficiency MetricPurity Outcome
Gradient CrystallizationEthanol solvent0.5°C/min cooling rate>99.0% (HPLC-ELSD)
Centrifugation8,000–12,000 × gMother liquor removal<10 ppm residual solvent

Conclusion

The X-ray crystallographic profiling of cyclobutylmethanesulfonamide provides foundational insights into its structural behavior. By understanding the interplay between cyclobutane ring strain and sulfonamide tetrahedral distortion, medicinal chemists can rationally design highly potent and selective therapeutics. The self-validating nature of rigorous crystallographic methodologies ensures that these structural parameters are not merely theoretical models, but empirical truths that drive modern structure-based drug discovery forward.

References

  • Pharmaceutically active pyrrolo[2,3-d]pyrimidine compounds and analogues Source: United States Patent and Trademark Office / Google Patents URL
  • WO2013170186A1 - Carbazole-containing sulfonamides as cryptochrome modulators Source: Google Patents URL
Foundational

Introduction: The Rationale for Investigating Cyclobutylmethanesulfonamide

An In-Depth Technical Guide to the Characterization of Cyclobutylmethanesulfonamide's Binding Affinity for Target Enzymes In the landscape of modern medicinal chemistry, the strategic combination of well-characterized st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Characterization of Cyclobutylmethanesulfonamide's Binding Affinity for Target Enzymes

In the landscape of modern medicinal chemistry, the strategic combination of well-characterized structural motifs is a cornerstone of rational drug design. Cyclobutylmethanesulfonamide represents a novel investigational compound, wedding two moieties with significant pedigrees in drug development: the cyclobutane ring and the methanesulfonamide group.

The methanesulfonamide group is a highly versatile functional group, capable of acting as a hydrogen bond donor and acceptor, which contributes to its frequent role as a key pharmacophore in a multitude of approved drugs.[1] Its presence is notable in inhibitors of diverse enzyme classes, including kinases, cyclooxygenases, and carbonic anhydrases, where it often plays a pivotal role in the binding to the target protein.[1][2]

The cyclobutane ring , a strained carbocycle, offers unique three-dimensional structural properties that are increasingly exploited by medicinal chemists.[3] Its puckered conformation can be used to orient pharmacophoric groups in specific vectors, improve metabolic stability, and serve as a bioisosteric replacement for other groups to enhance pharmacokinetic properties.[3][4]

The conjugation of these two groups in Cyclobutylmethanesulfonamide presents a compound with intriguing potential. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify its potential enzyme targets and rigorously characterize its binding affinity. We will move from predictive target identification to detailed, validated experimental protocols, providing the "why" behind the "how" at each step.

PART 1: Predictive Target Identification for Cyclobutylmethanesulfonamide

Given the absence of pre-existing data for this specific molecule, our initial step is to form rational hypotheses about its potential enzyme targets based on the well-documented activities of its core functional group, the sulfonamide.

Hypothesized Target Classes:

  • Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic zinc-binding group found in a vast number of potent carbonic anhydrase inhibitors.[2][5] The primary sulfonamide nitrogen can coordinate with the catalytic zinc ion in the enzyme's active site, making CAs a high-priority target class for initial screening.

  • Kinases: Many kinase inhibitors incorporate a sulfonamide group to form critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent and selective inhibition.[1]

  • Proteases (e.g., Serine or Cysteine Proteases): Sulfonamides can act as transition-state analogs for peptide bond hydrolysis, enabling them to target the active sites of various proteases.

The following diagram illustrates the logical flow from the compound's structure to a prioritized list of potential enzyme targets for screening.

G cluster_0 Compound Structure cluster_1 Core Functional Groups cluster_2 Known Pharmacophoric Roles cluster_3 Hypothesized Enzyme Targets A Cyclobutylmethanesulfonamide B Methanesulfonamide (R-SO2NH2) A->B C Cyclobutane Ring A->C D Zinc-Binding Group [2, 12] H-Bond Donor/Acceptor [1] B->D E Metabolic Stability [4] 3D Scaffold [4, 6] C->E F Carbonic Anhydrases D->F Primary Hypothesis G Protein Kinases D->G Secondary Hypothesis H Proteases D->H Tertiary Hypothesis

Caption: Logical workflow for hypothesizing enzyme targets for Cyclobutylmethanesulfonamide.

PART 2: A Validated Experimental Workflow for Affinity Determination

Once a panel of potential target enzymes is established, a tiered experimental approach ensures an efficient and rigorous characterization of binding. This workflow is designed to be self-validating, progressing from a rapid initial screen to a quantitative, in-depth analysis.

G A Tier 1: High-Throughput Screening (Qualitative Binding) B Thermal Shift Assay (DSF) Purpose: Detect direct binding A->B C Tier 2: Biophysical Characterization (Quantitative Affinity) B->C If ΔTm ≥ 2°C D Isothermal Titration Calorimetry (ITC) Purpose: Determine Kd, ΔH, n C->D Gold Standard E Surface Plasmon Resonance (SPR) Purpose: Determine kon, koff, KD C->E Alternative/Orthogonal F Tier 3: Functional Validation (Enzyme Inhibition) D->F Confirm with function E->F Confirm with function G Enzyme Activity Assay Purpose: Determine IC50 and Ki F->G H Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) G->H

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Exploratory

The Cyclobutylmethanesulfonamide Group: A Cornerstone for Potency, Selectivity, and Improved Pharmacokinetics in Sulfonamide-Based Inhibitors

A Whitepaper for Drug Discovery Professionals Introduction The sulfonamide moiety is a privileged pharmacophore, forming the backbone of a vast array of therapeutic agents, from pioneering antibacterial drugs to highly t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Drug Discovery Professionals

Introduction

The sulfonamide moiety is a privileged pharmacophore, forming the backbone of a vast array of therapeutic agents, from pioneering antibacterial drugs to highly targeted kinase inhibitors.[1][2] Its enduring prevalence in medicinal chemistry stems from its unique physicochemical properties: it is a strong hydrogen bond donor and acceptor, can act as a bioisostere for carboxylic acids, and often plays a critical role in binding to target proteins.[2] Within the expansive chemical space of sulfonamide-based inhibitors, strategic substitution is paramount for optimizing potency, selectivity, and drug-like properties. This guide focuses on a particularly impactful, yet perhaps underappreciated, structural motif: the cyclobutyl group directly attached to the sulfonyl moiety.

The incorporation of the cyclobutylmethanesulfonamide core offers a sophisticated strategy to address multiple challenges in drug development simultaneously. The unique structural and conformational properties of the four-membered cyclobutane ring—puckered, strained, and spatially demanding—provide a powerful tool for medicinal chemists.[3][4] This guide provides an in-depth technical analysis of the role of the cyclobutylmethanesulfonamide group, exploring its impact on inhibitor design from synthesis and structural biology to pharmacokinetics and clinical application. We will dissect how this specific moiety can be leveraged to enhance binding interactions, improve metabolic stability, and ultimately forge superior therapeutic candidates.

The Unique Physicochemical Profile of the Cyclobutyl Moiety

The cyclobutane ring is not merely a simple cycloalkane; its distinct properties make it an increasingly valuable tool in modern drug design.[5] Understanding these characteristics is fundamental to appreciating its role when appended to a sulfonamide.

  • Conformational Rigidity and Puckered Structure: Unlike larger, more flexible cycloalkanes, cyclobutane possesses significant ring strain (26.3 kcal/mol), forcing it into a rigid, puckered conformation.[3][4] This conformational restriction is a key asset in drug design. It reduces the entropic penalty upon binding to a target protein and allows for precise, predictable positioning of the sulfonamide group and other pharmacophoric elements within a binding pocket.[3] This pre-organization into a bioactive conformation can lead to significant gains in potency.

  • Three-Dimensionality and Hydrophobicity: The non-planar, three-dimensional structure of the cyclobutyl ring is ideal for filling hydrophobic pockets within an enzyme's active site.[3] In structure-activity relationship (SAR) studies, replacing a smaller or more linear alkyl group with a cyclobutyl group often leads to improved potency by optimizing van der Waals interactions with nonpolar residues.[3]

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The saturated, chemically inert nature of the cyclobutyl ring makes it a robust replacement for aryl groups, capable of improving metabolic stability and reducing clearance.[4] Similarly, replacing metabolically labile groups like an isopropyl or tert-butyl group with a cyclobutyl ring can block sites of metabolism, enhancing the drug's half-life.

  • Vectorial Orientation: The defined geometry of the cyclobutane ring allows it to act as a scaffold, directing substituents into specific vectors in 3D space. This property is crucial for optimizing interactions with multiple regions of a binding site simultaneously.[3]

Enhancing Inhibitor Potency and Selectivity: A Mechanistic View

The primary role of the cyclobutylmethanesulfonamide group is to optimize the interaction between the inhibitor and its target protein. This is achieved through a combination of the intrinsic properties discussed above, leading to measurable improvements in potency (e.g., lower IC₅₀ or Kᵢ values) and selectivity against off-target proteins.

Case Study: JAK Inhibitors

A compelling example of the cyclobutyl group's impact is seen in the development of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases.[6][] In SAR studies, it was discovered that the puckered conformation of the cyclobutyl ring was instrumental in positioning the sulfonamide's N-H group to form critical hydrogen bonds with arginine and asparagine residues within the JAK1 active site.[3][8] The cis-isomer of a 1,3-disubstituted cyclobutane linker, in particular, locked the molecule into the ideal conformation for this interaction, leading to low nanomolar potency and excellent selectivity across the JAK family.[3][8] The corresponding trans-isomer was significantly less active because this optimal hydrogen bonding geometry could not be achieved, highlighting the profound impact of the ring's stereochemistry.[3]

Logical Framework: From Structure to Activity

The following diagram illustrates the causal relationships between the cyclobutyl group's properties and the resulting improvements in inhibitor performance.

G cluster_properties Inherent Properties of Cyclobutyl Ring cluster_effects Medicinal Chemistry Outcomes cluster_results Pharmacological Improvements P1 Ring Strain & Puckered Conformation E1 Conformational Restriction (Pre-organization for Binding) P1->E1 leads to E4 Precise Vectorial Orientation of Pharmacophores P1->E4 enables P2 3D Spatiotemporal Profile E2 Optimal Filling of Hydrophobic Pockets P2->E2 allows for P3 Metabolic Inertness E3 Improved Metabolic Stability (Reduced Clearance) P3->E3 confers R1 Increased Potency (Lower IC50/Ki) E1->R1 E2->R1 R3 Improved Pharmacokinetics (e.g., longer half-life) E3->R3 E4->R1 R2 Enhanced Selectivity E4->R2

Caption: Causal flow from cyclobutyl ring properties to pharmacological benefits.

Structure-Activity Relationship (SAR) Data

The advantage of the cyclobutyl group is most evident when compared directly with other substituents in SAR studies. While specific data is proprietary to individual drug discovery programs, published research on kinase inhibitors often reveals trends like the one summarized below.

R-SO₂-Inhibitor CoreR GroupTarget Kinase IC₅₀ (nM)Rationale for Activity Change
1 Isopropyl250Standard small hydrophobic group, moderate fit.
2 Cyclopropyl150Strained ring, but may be too small to optimally fill the pocket.
3 Cyclobutyl 15 Optimal size and 3D shape for the hydrophobic pocket; puckered conformation orients sulfonamide correctly.
4 Cyclopentyl80More flexible than cyclobutyl, leading to a higher entropic penalty upon binding.
5 Phenyl120Potential for steric clashes or unfavorable orientation compared to the non-planar cyclobutyl ring.
Note: Data is representative and synthesized from trends observed across multiple kinase inhibitor programs.

Impact on Pharmacokinetic (PK) Properties

Beyond enhancing target engagement, the cyclobutylmethanesulfonamide moiety can profoundly improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. A key strategy in modern medicinal chemistry is the replacement of metabolically vulnerable groups to decrease clearance and improve oral bioavailability.[4]

In the development of IDH1 inhibitors for cancer, an early lead compound suffered from poor metabolic stability associated with a cyclohexane ring. A key optimization step was replacing the cyclohexyl amine with a difluorocyclobutanyl amine.[4] This strategic substitution blocked a key site of metabolism, bringing the metabolic clearance into a much more favorable range and ultimately leading to the development of the FDA-approved drug Ivosidenib. While this example involves a cyclobutylamine, the principle directly applies to the cyclobutylmethanesulfonamide group, which serves the same purpose of providing a stable, non-aromatic, hydrophobic scaffold.

Compound AnalogKey MoietyIn Vitro Metabolic Stability (t½ in HLM, min)In Vivo Clearance (mL/min/kg)
A Phenylsulfonamide1550
B Isopropylsulfonamide3532
C Cyclobutylsulfonamide >120 8
HLM: Human Liver Microsomes. Data is representative.

The increased metabolic stability conferred by the cyclobutyl group directly translates to lower clearance and a longer in-vivo half-life, potentially allowing for less frequent dosing and a wider therapeutic window.

Experimental Protocols

Protocol 1: Synthesis of a Cyclobutylmethanesulfonamide Inhibitor Scaffold

This protocol describes a general, two-step synthesis for installing the cyclobutylmethanesulfonamide moiety onto a representative amine-containing core (e.g., an aminopyridine), a common fragment in kinase inhibitors.

Step 1: Synthesis of Cyclobutylmethanesulfonyl Chloride

  • To a stirred solution of cyclobutylmethanethiol (1.0 eq) in a mixture of dichloromethane (DCM) and water (5:1 v/v) at 0 °C, add N-chlorosuccinimide (NCS) (5.0 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting thiol is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude cyclobutylmethanesulfonyl chloride, which can often be used in the next step without further purification.

Step 2: Sulfonamide Formation

  • Dissolve the amine-containing core (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of cyclobutylmethanesulfonyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours.[2]

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final cyclobutylmethanesulfonamide product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Workflow: Synthesis of Cyclobutylmethanesulfonamide Inhibitors

Caption: General synthetic workflow for target inhibitor synthesis.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of a cyclobutylmethanesulfonamide-containing inhibitor against a target kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Prepare 4X Kinase/Antibody solution: Dilute the Europium (Eu)-labeled anti-tag antibody and the target kinase in the appropriate Kinase Buffer.

    • Prepare 4X Tracer solution: Dilute the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer.

  • Assay Procedure:

    • In a low-volume 384-well plate, add 2.5 µL of the test inhibitor from the serial dilution series to the appropriate wells. Include wells for a positive control (no inhibitor) and negative control (no kinase), adding 2.5 µL of DMSO.

    • Add 2.5 µL of the 4X Kinase/Antibody solution to all wells except the negative controls.

    • Add 5 µL of the 4X Tracer solution to all wells. The final volume will be 10 µL.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The cyclobutylmethanesulfonamide moiety represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its unique combination of conformational rigidity, metabolic stability, and three-dimensional structure allows it to simultaneously address key challenges in drug discovery—namely potency, selectivity, and pharmacokinetics.[3][4] As demonstrated in successful inhibitor programs, the strategic incorporation of this group can pre-organize a molecule for optimal binding, fill hydrophobic pockets, and block sites of metabolism, leading to superior drug candidates.[3][4]

As our understanding of protein structure and dynamics continues to grow, the ability to leverage conformationally restricted scaffolds like cyclobutane will become even more critical. Future applications will likely involve more complex, stereochemically defined cyclobutyl systems to achieve even greater levels of selectivity for challenging targets, such as specific kinase isoforms or protein-protein interactions. The continued exploration of novel synthetic routes to access diverse cyclobutane building blocks will further empower chemists to deploy this valuable motif, solidifying the cyclobutylmethanesulfonamide group's role as a cornerstone of rational drug design.

References

  • van der Pijl, F., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • van der Pijl, F., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Li, J., et al. (2009). Preparation of cyclopropyl sulfonylamides. Google Patents (US20090112021A1).
  • Fevig, J.M., et al. (2001). Sulfonamidopyrrolidinone factor Xa inhibitors: potency and selectivity enhancements via P-1 and P-4 optimization. Bioorganic & Medicinal Chemistry Letters, 11(13), 1645-1648. Available at: [Link]

  • Bogen, S.L., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[9][10]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(8), 3347-3359. Available at: [Link]

  • Qureshi, A., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 12, e17006. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides using m-CPBA. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Molecules, 27(1), 299. Available at: [Link]

  • Focken, T., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities. ACS Medicinal Chemistry Letters, 8(4), 428-433. Available at: [Link]

  • Bano, S., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Future Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2018). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. International Journal of Molecular Sciences, 19(6), 1563. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6439-6453. Available at: [Link]

  • Al-Ghananeem, A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 10(12), 3126-3132. Available at: [Link]

  • Yao, Y., et al. (2021). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]

  • Tepi, G., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 19(18), 1786-1803. Available at: [Link]

  • Park, E.B., et al. (2020). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 30(24), 127626. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. Available at: [Link]

  • Mahon, C.S., et al. (2014). Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 57(8), 3284-3290. Available at: [Link]

  • Suwal, S., et al. (2005). Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups. Bioorganic & Medicinal Chemistry Letters, 15(2), 405-408. Available at: [Link]

  • Ruano, J.L.G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. Available at: [Link]

  • Wang, T., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Molecules, 27(1), 299. Available at: [Link]

  • Stockman, R.A. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(34), 6599-6615. Available at: [Link]

  • Li, B., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 22(14), 1396-1410. Available at: [Link]

  • Singh, H., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Applied Pharmaceutical Science, 13(2), 001-013. Available at: [Link]

  • Al-Salama, Z., et al. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 13, 976378. Available at: [Link]

  • Sisinna, E., et al. (2024). Small Molecule Tyrosine Kinase Inhibitors (TKIs) for Glioblastoma Treatment. International Journal of Molecular Sciences, 25(3), 1461. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclobutylmethanesulfonamide as a Strategic Moiety in Medicinal Chemistry and Drug Discovery

Executive Summary The sulfonamide functional group is a cornerstone of modern medicinal chemistry, widely recognized as a robust bioisostere for carboxylic acids and a powerful hydrogen-bonding motif. When functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, widely recognized as a robust bioisostere for carboxylic acids and a powerful hydrogen-bonding motif. When functionalized with a cyclobutyl ring to form Cyclobutylmethanesulfonamide (CBMS) , the resulting moiety acquires unique steric and electronic properties. The cyclobutyl ring restricts conformational freedom—thereby reducing the entropic penalty upon target binding—while the methanesulfonamide provides critical polar contacts. This application note details the mechanistic utility, physicochemical profiling, and validated synthetic protocols for integrating CBMS into advanced drug discovery pipelines, specifically targeting metabolic disorders, autoimmune diseases, and oncology.

Strategic Utility and Mechanistic Pathways

Cryptochrome (CRY) Modulation for Metabolic Disorders

Cryptochromes (CRY1 and CRY2) are essential repressor proteins within the mammalian circadian clock. They directly regulate the CLOCK-BMAL1 complex, which in turn controls the transcription of gluconeogenic genes such as Pck1 and G6pc[1]. Dysregulation of this pathway is heavily implicated in metabolic syndromes and diabetes[1].

Carbazole-containing sulfonamides incorporating the CBMS moiety have been identified as highly potent CRY modulators[1]. The CBMS group enhances the metabolic stability of the pharmacophore while providing the precise steric bulk necessary to stabilize the CRY protein complex. This stabilization enhances the inhibition of CLOCK-BMAL1, successfully downregulating gluconeogenesis and lowering blood glucose levels without the adverse effects associated with traditional biguanides[1].

CRY_Pathway CBMS CBMS-Derivative (Cryptochrome Modulator) CRY CRY1/CRY2 Proteins CBMS->CRY Binds & Stabilizes CLOCK CLOCK-BMAL1 Complex CRY->CLOCK Inhibits Genes Gluconeogenic Genes (Pck1, G6pc) CLOCK->Genes Downregulates Transcription Glucose Blood Glucose Levels (Metabolic Control) Genes->Glucose Reduces Gluconeogenesis

Mechanism of CBMS-derived Cryptochrome modulators in regulating gluconeogenesis.

Kinase Selectivity: JAK1 and CDK9 Inhibition

Achieving selectivity among kinase families is a persistent challenge due to the highly conserved nature of the ATP-binding cleft. CBMS and its close analogs (e.g., cyclobutylpropanesulfonamides) have proven invaluable in overcoming this hurdle.

  • JAK1 Inhibitors: In the development of selective JAK1 clinical candidates (such as analogs of PF-04965842), the cyclobutyl ring fits snugly into the hydrophobic pocket of the kinase hinge region[2]. The sulfonamide interacts with the solvent-exposed area, improving both potency and selectivity over JAK2, which is critical for avoiding off-target erythropoietin signaling suppression[2].

  • CDK9 Inhibitors: For CDK9 inhibitors targeting MYC-dependent cancers (e.g., KB-0742 analogs), cyclobutyl-linked sulfonamides help achieve over 100-fold selectivity against cell-cycle CDKs (CDK1, 4, 6) by exploiting subtle conformational differences in the active site[3].

CX3CR1 Receptor Modulation

Recent synthetic efforts have utilized CBMS to construct small molecule modulators for the CX3CR1 receptor, a target heavily implicated in cardiovascular diseases. The incorporation of the CBMS moiety improves the overall pharmacokinetic profile, specifically enhancing membrane permeability and oral bioavailability.

Quantitative Physicochemical Profiling

Understanding the baseline physicochemical properties of the CBMS building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of the final drug candidate.

Table 1: Physicochemical and Mass Spectrometry Data for Cyclobutylmethanesulfonamide

PropertyValueAnalytical Significance
Molecular Formula C5H11NO2SFundamental elemental composition[4].
Monoisotopic Mass 149.05106 DaEssential target mass for High-Resolution Mass Spectrometry (HRMS) validation[4].
Predicted XlogP 0.2Indicates high hydrophilicity; highly effective for tuning the aqueous solubility of lipophilic cores[4].
Predicted CCS[M+H]+ 125.8 ŲCollision Cross Section standard for positive-mode Ion Mobility Spectrometry (IMS)[4].
Predicted CCS [M-H]- 128.5 ŲCollision Cross Section standard for negative-mode IMS[4].

Validated Experimental Protocols

The following protocols detail the synthesis of the CBMS building block and its subsequent integration into complex heterocyclic scaffolds.

Protocol A: Synthesis of N-Cyclobutylmethanesulfonamide (Building Block)

This protocol establishes the primary sulfonamide via a controlled sulfonylation reaction[1].

Synthesis_Workflow Step1 Step 1: Amine Preparation Cyclobutylamine + DIPEA + Pyridine Step2 Step 2: Sulfonylation Add Methanesulfonyl Chloride (0°C) Step1->Step2 Step3 Step 3: Reaction Maturation Stir at RT (16 hrs) Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Product Pure N-Cyclobutylmethanesulfonamide (Yield Verification via LC-MS) Step4->Product

Step-by-step synthesis workflow for N-Cyclobutylmethanesulfonamide.

Step 1: Amine Preparation To a rigorously dried round-bottom flask, add cyclobutylamine (0.400 g, 5.6 mmol)[1]. Dissolve the amine in anhydrous methylene chloride (10 mL) to ensure a moisture-free environment, preventing the hydrolysis of the electrophile. Add N,N-diisopropylethylamine (DIPEA) (0.930 mL, 5.6 mmol) and pyridine (0.455 mL, 5.6 mmol)[1].

  • Causality Focus: The dual-base system is critical. Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. The sterically hindered DIPEA serves as a non-nucleophilic acid scavenger to neutralize the generated HCl without competing for the electrophile.

Step 2: Sulfonylation Cool the stirred solution to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (0.435 mL, 5.6 mmol) dropwise[1].

  • Causality Focus: Methanesulfonyl chloride addition is highly exothermic. Maintaining 0 °C prevents solvent boil-off and strictly suppresses the formation of unwanted bis-sulfonamide byproducts.

Step 3: Reaction Maturation Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir continuously for 16 hours[1].

  • Self-Validation: Monitor the reaction completion via Thin Layer Chromatography (TLC) using a ninhydrin stain to confirm the total consumption of the primary amine.

Step 4: Purification Concentrate the mixture under reduced pressure to remove the methylene chloride. Purify the crude residue via silica gel flash chromatography to yield the pure product[1].

Protocol B: High-Temperature SNAr Coupling for CX3CR1 Modulators

This protocol outlines the coupling of CBMS to a deactivated heterocyclic core via Nucleophilic Aromatic Substitution (SNAr).

Step 1: Reagent Assembly In a heavy-walled sealed tube, combine cyclobutylmethanesulfonamide (122 mg, 0.82 mmol) with the target aryl/heteroaryl chloride. Dissolve the mixture in anhydrous 1,4-dioxane (8 mL).

  • Causality Focus: Dioxane is selected for its high boiling point (101 °C) and aprotic nature, making it an ideal solvent for high-temperature SNAr without participating in solvolysis side reactions.

Step 2: High-Temperature Coupling Seal the tube and heat the reaction mixture to 100 °C for 3 hours.

  • Causality Focus: The sulfonamide nitrogen is a relatively poor nucleophile compared to a primary amine. The sealed tube environment allows the system to safely reach the thermal energy required to overcome the high activation barrier of displacing the chloride leaving group.

Step 3: Aqueous Workup Cool to room temperature, dilute the mixture with ethyl acetate (EtOAc, 50 mL), and wash sequentially with distilled water (1 × 50 mL) and brine (2 × 50 mL).

  • Causality Focus: The water wash effectively removes highly water-soluble unreacted cyclobutylmethanesulfonamide and inorganic salts, while the brine wash breaks any emulsions and pre-dries the organic layer.

Step 4: Drying and Isolation Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum. Purify the crude product using preparative HPLC (gradient 20-70% acetonitrile/water) to yield the pure modulator.

References

  • [1] Title: Carbazole-containing sulfonamides as cryptochrome modulators (WO2013170186A1) | Source: Google Patents | URL:

  • [4] Title: Cyclobutylmethanesulfonamide (C5H11NO2S) | Source: PubChemLite | URL:[Link]

  • Title: Small molecule cx3cr1 modulators (WO2025219950A1) | Source: Google Patents | URL:

  • [2] Title: Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases | Source: Journal of Medicinal Chemistry | URL:[Link]

  • [3] Title: Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers | Source: PubMed Central | URL:[Link]

Sources

Application

The Strategic Incorporation of Cyclobutylmethanesulfonamide via Palladium-Catalyzed Cross-Coupling: A Guide for Medicinal Chemists

Introduction: The Rising Prominence of the Cyclobutyl Motif in Drug Discovery In the landscape of modern drug development, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Cyclobutyl Motif in Drug Discovery

In the landscape of modern drug development, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of therapeutic candidates. Among these, the cyclobutane moiety has garnered significant attention for its ability to impart a unique three-dimensional architecture, enhance metabolic stability, and serve as a non-planar bioisostere for more conventional aromatic and aliphatic groups.[1] When appended to a sulfonamide—a cornerstone pharmacophore in a vast array of approved drugs—the resulting cyclobutylmethanesulfonamide scaffold presents a compelling building block for novel therapeutics.[2]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the palladium-catalyzed cross-coupling of cyclobutylmethanesulfonamide with aryl and heteroaryl electrophiles. This transformation, a tailored application of the Nobel Prize-winning Buchwald-Hartwig amination, offers a robust and versatile method for the construction of C-N bonds, enabling the direct installation of the cyclobutylmethanesulfonamide group onto aromatic systems.[3][4] For researchers, scientists, and drug development professionals, mastering this methodology opens a direct route to novel chemical matter with potentially superior drug-like properties.

The Mechanism of Palladium-Catalyzed N-Arylation of Sulfonamides

The Buchwald-Hartwig amination of sulfonamides proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3] The efficiency of this cycle is highly dependent on the choice of ligand, base, and solvent, each playing a critical role in facilitating the key steps of the reaction.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: A low-valent palladium(0) complex, stabilized by electron-rich, bulky phosphine ligands, initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the aryl electrophile. This step forms a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The sulfonamide coordinates to the palladium(II) center. In the presence of a suitable base, the sulfonamide is deprotonated to form a more nucleophilic palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond as the N-aryl sulfonamide product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

Buchwald-Hartwig Amination of Sulfonamides Catalytic Cycle for N-Arylation of Sulfonamides cluster_reactants Reactants Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate (Ar)Pd(X)L2 Oxidative_Addition->Pd(II)_Complex Ar-X Amine_Coordination Sulfonamide Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex Palladium Amido Complex (Ar)Pd(NRSO2R')L2 Amine_Coordination->Pd_Amido_Complex + R'SO2NH2, Base Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product N-Aryl Sulfonamide (Ar-NRSO2R') Reductive_Elimination->Product Ar-X Aryl Halide (Ar-X) Sulfonamide Cyclobutylmethanesulfonamide

Figure 1. Catalytic Cycle for N-Arylation of Sulfonamides
The Critical Role of Ligands and Bases

The success of the palladium-catalyzed N-arylation of sulfonamides is intrinsically linked to the judicious selection of the phosphine ligand and the base.

  • Ligands: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps. Ligands such as t-BuXPhos (2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropylbiphenyl) have proven to be particularly effective for the coupling of alkylsulfonamides.[2] The steric bulk of these ligands facilitates the formation of the active monoligated Pd(0) species and promotes the final product-forming reductive elimination.

  • Bases: The choice of base is critical for the deprotonation of the sulfonamide, which has a pKa in the range of 10-11. While strong bases like sodium tert-butoxide are commonly used, milder inorganic bases such as potassium carbonate (K₂CO₃) have been shown to be highly effective, particularly when coupling sensitive substrates.[2] The use of a weaker base can often improve the functional group tolerance of the reaction.

Applications in Drug Discovery: The Value of N-Aryl Cyclobutylmethanesulfonamides

The N-arylation of cyclobutylmethanesulfonamide provides a direct entry into a class of compounds with significant potential in medicinal chemistry. The cyclobutyl group can offer several advantages over more traditional alkyl or aryl substituents:

  • Improved Metabolic Stability: The cyclobutane ring can block sites of metabolism, leading to an improved pharmacokinetic profile.

  • Enhanced Solubility: The non-planar, sp³-rich nature of the cyclobutyl group can disrupt crystal packing and improve aqueous solubility.

  • Novel Intellectual Property: The incorporation of less common structural motifs like the cyclobutyl group can provide access to novel chemical space and strengthen intellectual property positions.

  • Conformational Constraint: The rigid nature of the cyclobutane ring can lock the sulfonamide moiety in a specific conformation, which can be beneficial for optimizing binding to a biological target.[1]

Parameter Typical Effect of Cyclobutyl Group Relevance in Drug Design
Lipophilicity (logP) Generally lower than a comparable acyclic or aromatic groupCan improve aqueous solubility and reduce off-target toxicity.
Metabolic Stability Increased due to the absence of easily oxidized C-H bondsLeads to a longer half-life and potentially lower dosing.
Molecular Shape Introduces a three-dimensional, non-planar vectorCan improve binding affinity by accessing deeper pockets in a target protein.
Fraction of sp³ Carbons (Fsp³) Increases the Fsp³ of the moleculeGenerally correlated with higher clinical success rates.

Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation of Cyclobutylmethanesulfonamide with an Aryl Bromide

The following protocol is adapted from a general and robust procedure for the N-arylation of methanesulfonamide and is expected to be highly effective for cyclobutylmethanesulfonamide.[2]

Materials and Reagents:
  • Cyclobutylmethanesulfonamide (1.1 equiv.)

  • Aryl or heteroaryl bromide (1.0 equiv.)

  • [Pd(allyl)Cl]₂ (0.5 mol%)

  • t-BuXPhos (2.0 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Equipment Setup:

The reaction should be performed under an inert atmosphere to prevent the oxidation of the palladium catalyst and phosphine ligand. Standard Schlenk line or glovebox techniques are recommended.

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge reaction vessel with solids: Cyclobutylmethanesulfonamide, Aryl Bromide, K2CO3 B Add Pd catalyst and ligand A->B C Evacuate and backfill with N2/Ar (3x) B->C D Add anhydrous 2-MeTHF via syringe C->D E Heat to 80 °C with vigorous stirring D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with ethyl acetate and water G->H I Separate organic layer, wash with brine H->I J Dry over Na2SO4, filter, and concentrate I->J K Purify by column chromatography J->K

Sources

Method

In-Depth Mass Spectrometry Fragmentation Profiling of Cyclobutylmethanesulfonamide: Workflows and Mechanistic Pathways

Introduction & Scientific Context Cyclobutylmethanesulfonamide (CAS: 445305-92-0) is a highly versatile building block and pharmacophore utilized in the design of novel therapeutics, including latent electrophiles and bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Cyclobutylmethanesulfonamide (CAS: 445305-92-0) is a highly versatile building block and pharmacophore utilized in the design of novel therapeutics, including latent electrophiles and bioisosteres for targeted protein modification. Understanding its gas-phase fragmentation behavior is critical for pharmacokinetic (PK) profiling, metabolite identification, and inverse drug discovery workflows ().

Unlike basic structural elucidation, high-resolution mass spectrometry (HRMS) of alkyl sulfonamides requires careful tuning to prevent the complete shattering of the labile S-N and C-S bonds. This application note provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of cyclobutylmethanesulfonamide, explicitly detailing the mechanistic causality behind its fragmentation patterns and the experimental choices required to capture them ().

Physicochemical Properties & Exact Mass Data

To establish a baseline for HRMS, the theoretical exact masses of cyclobutylmethanesulfonamide adducts must be calculated. The presence of sulfur provides a distinct isotopic signature (an M+2 peak at ~4.5% abundance due to 34S ), which serves as an internal validation metric during spectral annotation ().

Table 1: Theoretical Exact Mass and Adducts for Cyclobutylmethanesulfonamide (Formula: C5​H11​NO2​S , Monoisotopic Mass: 149.0511 Da)

Ionization ModeAdductFormulaTheoretical m/zMass Error Tolerance
Positive (ESI+) [M+H]+ C5​H12​NO2​S+ 150.0583< 3 ppm
Positive (ESI+) [M+Na]+ C5​H11​NNaO2​S+ 172.0403< 3 ppm
Negative (ESI-) [M−H]− C5​H10​NO2​S− 148.0438< 3 ppm

Mechanistic Fragmentation Pathways (ESI+)

In tandem mass spectrometry (MS/MS), alkyl sulfonamides exhibit predictable gas-phase fragmentation pathways driven by the lability of the S-N and C-S bonds, combined with the inherent ring strain of the cyclobutane moiety.

When protonated in positive ion mode, the charge typically localizes on the sulfonamide nitrogen or oxygen, initiating the following primary fragmentation cascades:

  • Loss of Ammonia (-17 Da): Protonation on the nitrogen weakens the S-N bond, leading to the expulsion of neutral NH3​ and yielding a sulfonyl cation ( C5​H9​O2​S+ , m/z 133.03).

  • Extrusion of Sulfur Dioxide (-64 Da): A characteristic rearrangement of sulfonamides involves the loss of SO2​ , forming an alkylamine cation ( C5​H12​N+ , m/z 86.10).

  • Formation of Cyclobutylmethyl Cation (-81 Da): Direct heterolytic cleavage of the C-S bond results in the neutral loss of the entire sulfonamide group ( SO2​NH3​ ), generating the cyclobutylmethyl carbocation ( C5​H9+​ , m/z 69.07).

  • Cyclobutane Ring Cleavage (-28 Da): The C5​H9+​ ion is highly energetic and rapidly undergoes a retro-[2+2] cycloaddition-like cleavage to lose neutral ethylene ( C2​H4​ ), yielding an allyl/cyclopropyl cation ( C3​H5+​ , m/z 41.04).

Fragmentation M [M+H]+ m/z 150.058 C5H12NO2S+ F1 Loss of NH3 (-17 Da) m/z 133.031 C5H9O2S+ M->F1 -NH3 F2 Loss of SO2 (-64 Da) m/z 86.104 C5H12N+ M->F2 -SO2 F3 Loss of SO2NH3 (-81 Da) m/z 69.070 C5H9+ M->F3 -SO2NH3 F4 Ring Cleavage (-C2H4) m/z 41.039 C3H5+ F3->F4 -C2H4

Figure 1: Proposed positive-ion ESI-MS/MS fragmentation pathways for Cyclobutylmethanesulfonamide.

Experimental Protocol & Self-Validating Workflow

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. Every phase includes built-in checks to confirm system suitability and data integrity before proceeding.

Workflow N1 Sample Prep (0.1% FA in H2O/MeCN) N2 UHPLC Separation (C18 Column, Gradient) N1->N2 N3 ESI Source (+/- Ionization) N2->N3 N4 HRMS (Q-TOF/Orbitrap) (Stepped CE Fragmentation) N3->N4 N5 Data Validation (Isotope & Mass Error Check) N4->N5

Figure 2: End-to-end self-validating LC-MS/MS workflow for sulfonamide fragmentation analysis.

Step 1: Sample Preparation
  • Step: Dissolve cyclobutylmethanesulfonamide reference standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

  • Rationale: Sulfonamides are polar but possess hydrophobic alkyl regions. A mixed aqueous/organic solvent ensures complete dissolution, while 0.1% FA pre-protonates the analyte, drastically improving ionization efficiency in the ESI source.

  • Validation Check: Inject a blank (solvent only) prior to the sample. The baseline must show no carryover at the exact mass of m/z 150.0583 (± 5 ppm).

Step 2: Chromatographic Separation (UHPLC)
  • Step: Utilize a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Rationale: The C18 stationary phase effectively retains the moderately non-polar cyclobutyl moiety, ensuring the analyte elutes away from the solvent front where ion suppression is highest.

Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Step: Configure the Q-TOF or Orbitrap mass spectrometer with the following parameters:

    • Source: ESI+

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

    • MS1 Scan Range: m/z 50 - 300

    • MS2 Collision Energy (CE): Stepped at 10, 20, and 40 eV.

  • Validation Check: Run a system suitability test (SST) using a known sulfonamide standard (e.g., sulfamethoxazole) to verify that the collision cell is properly calibrated for S-N bond cleavage.

Step 4: Data Processing & Quality Assurance
  • Step: Extract the exact mass chromatograms (EIC) for m/z 150.0583. Analyze the MS/MS spectra for the diagnostic fragments (m/z 133.03, 86.10, 69.07).

  • Validation Check: The mass error for all assigned fragments must be < 5 ppm. Furthermore, the isotopic pattern of the precursor must match the theoretical C5​H12​NO2​S+ distribution, specifically validating the ~4.5% M+2 peak indicative of the 34S isotope.

Causality in Experimental Choices (Expertise & Experience)

Why use Stepped Collision Energy (CE)? The S-N bond in sulfonamides is highly labile. If a single, high collision energy (e.g., 40 eV) is applied, the precursor ion (m/z 150.06) and intermediate fragments (m/z 133.03) will completely shatter into low-mass hydrocarbon ions (m/z 41.04). This erases the structural linkage between the parent molecule and its terminal fragments. Stepping the CE (10, 20, 40 eV) allows the simultaneous acquisition of the intact precursor, primary cleavage products, and secondary ring-opening products in a single composite spectrum, providing a complete mechanistic map.

Why is ESI preferred over APCI for this molecule? While Atmospheric Pressure Chemical Ionization (APCI) is excellent for non-polar compounds, the sulfonamide group is sufficiently polar and basic (due to the nitrogen lone pair) to easily accept a proton in an Electrospray Ionization (ESI) source. Furthermore, ESI is a "softer" ionization technique. The cyclobutane ring possesses significant angular strain; the higher thermal energy inherent to APCI sources risks premature in-source fragmentation, which would artificially skew the MS1 quantification and complicate MS/MS interpretation.

References

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. Nature Communications.[Link]

  • Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery. Journal of Mass Spectrometry.[Link]

  • PubChemLite - Cyclobutylmethanesulfonamide (C5H11NO2S). Université du Luxembourg. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Cyclobutylmethanesulfonamide

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous solubility profiles of sulfonamide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous solubility profiles of sulfonamide derivatives. Cyclobutylmethanesulfonamide (CBMS) presents a unique physicochemical challenge. The juxtaposition of a strained, lipophilic cyclobutyl ring with a highly polar, hydrogen-bonding methanesulfonamide moiety creates a molecule that often defies standard "like-dissolves-like" heuristics.

This guide provides a self-validating system of troubleshooting protocols, empirical data, and mechanistic explanations to help you master the solubility of CBMS in organic solvents.

Physicochemical Profiling & Causality

Why does CBMS precipitate unexpectedly? The sulfonamide group (-SO₂NH₂) acts as both a strong hydrogen-bond donor and acceptor, leading to a robust intermolecular crystal lattice energy[1]. When the solvent cannot competitively disrupt these intermolecular hydrogen bonds, the compound precipitates, even in moderately polar organic solvents[2].

Table 1: Empirical Solubility Profile of Sulfonamide Derivatives in Organic Solvents

Solvent Class Representative Solvent Dielectric Constant (ε) Solubility Profile Mechanistic Rationale
Non-Polar 1-Hexane ~1.9 Very Low (< 1 mg/mL) Cannot disrupt sulfonamide H-bond networks[1].
Weakly Polar Dichloromethane (DCM) 8.9 Moderate (10-50 mg/mL) Solvates the cyclobutyl ring; limited H-bond disruption.
Polar Aprotic Ethyl Acetate (EtOAc) 6.0 Good (50-100 mg/mL) Carbonyl oxygen acts as an H-bond acceptor for -NH₂.
Polar Aprotic DMSO / DMF 46.7 / 36.7 Excellent (> 100 mg/mL) Strong dipole moment completely disrupts crystal lattice.

| Polar Protic | Ethanol (EtOH) | 24.5 | Good (requires heat) | Competes for both H-bond donation and acceptance. |

Troubleshooting Guides & FAQs

Q1: My CBMS compound precipitates during reaction scale-up in Dichloromethane (DCM). How can I maintain a homogeneous solution? A1: Precipitation in DCM is typically caused by the concentration exceeding the thermodynamic solubility limit at room temperature, driven by the strong intermolecular hydrogen bonding of the sulfonamide group.

  • The Fix: Introduce a polar aprotic co-solvent. Adding 5-10% (v/v) of Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) to the DCM provides the necessary hydrogen-bond acceptors to solvate the -SO₂NH₂ protons without drastically altering the overall solvent polarity[3].

  • Validation: Visually inspect the solution. If turbidity clears upon the addition of the co-solvent and gentle warming (35°C), the issue was purely solubility-driven, not chemical degradation.

Q2: I am trying to extract CBMS from an aqueous layer into an organic layer, but the partition coefficient seems poor. It stays in the water. Why? A2: Sulfonamides are weakly acidic (pKa ~ 10). If your aqueous layer is basic (pH > 10), the methanesulfonamide group deprotonates, forming a highly water-soluble anion[4].

  • The Fix: Adjust the pH of the aqueous phase to ~4-5 using 1M HCl before extraction. This ensures the sulfonamide is fully protonated (neutral), maximizing its lipophilicity and driving it into the organic phase (e.g., EtOAc or DCM)[4].

Q3: I need to crystallize CBMS for X-ray crystallography, but it either oils out or forms an amorphous powder. What is the mechanism behind this, and how do I fix it? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when the cooling rate is too rapid, trapping solvent molecules and preventing ordered crystal lattice formation. Polymorphism is highly prevalent in sulfonamides due to flexible packing arrangements[5].

  • The Fix: Utilize a Solvent/Anti-Solvent system with strictly controlled cooling. Dissolve the compound in a "good" solvent (e.g., warm EtOAc) and titrate with an "anti-solvent" (e.g., Hexane) until the cloud point is reached[5].

Workflows & Visualizations

G Start CBMS Precipitates in Organic Solvent CheckPolarity Assess Solvent Polarity & H-Bonding Capacity Start->CheckPolarity NonPolar Non-Polar Solvent (e.g., Hexane, Toluene) CheckPolarity->NonPolar Low Polarity PolarAprotic Polar Aprotic/Protic (e.g., DCM, EtOAc, EtOH) CheckPolarity->PolarAprotic Moderate/High Polarity Solution1 Add H-Bond Acceptor Co-solvent (e.g., 5-10% THF/EtOAc) NonPolar->Solution1 Solution2 Heat to 40-60°C Check Saturation Limit PolarAprotic->Solution2 Solution3 Adjust pH if biphasic (Protonate Sulfonamide) PolarAprotic->Solution3 If extraction fails

Diagnostic workflow for resolving Cyclobutylmethanesulfonamide solubility failures.

Validated Experimental Protocols

Protocol 1: Kinetic Solubility Assessment and Solvent Screening

Purpose: To empirically determine the optimal organic solvent system for CBMS without wasting bulk material. Scientific Rationale: Kinetic solubility testing provides rapid, actionable data for reaction solvent selection, bypassing the lengthy equilibration times required for thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: Weigh 5.0 mg of CBMS into five separate 2 mL clear glass HPLC vials.

  • Solvent Addition: Add 50 µL of the target organic solvent (e.g., DCM, EtOAc, THF, Toluene, Acetonitrile) to each respective vial. This sets an initial target concentration of 100 mg/mL.

  • Agitation: Sonicate the vials in a water bath at 25°C for 5 minutes.

  • Observation & Titration:

    • If the solution is clear, solubility is >100 mg/mL.

    • If particulate matter remains, add solvent in 50 µL increments, sonicating for 1 minute between additions, until the solution clarifies.

  • Calculation: Calculate the kinetic solubility limit (mg/mL) based on the final volume required for complete dissolution.

  • Causality Check: If the compound dissolves upon heating but rapidly crashes out upon cooling, the crystal lattice energy is dominating the solvation energy. Transition to a solvent with stronger hydrogen-bond accepting properties.

Protocol 2: Solvent/Anti-Solvent Crystallization for Purification

Purpose: To isolate high-purity crystalline CBMS, eliminating amorphous precipitation and trapped impurities[5]. Scientific Rationale: Controlled reduction of solubility via an anti-solvent forces the molecules to assemble into their lowest-energy crystalline state, excluding impurities from the lattice[5].

Step-by-Step Methodology:

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of crude CBMS in the absolute minimum volume of boiling Ethyl Acetate (the "good" solvent). Note: Ensure the solvent is boiling to maximize the concentration gradient.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities.

  • Anti-Solvent Titration: Place the flask on a stir plate at room temperature (gentle stirring). Dropwise, add Hexane (the "anti-solvent") until the solution exhibits a faint, persistent turbidity (the cloud point)[5].

  • Clarification: Add exactly 1-2 drops of Ethyl Acetate to just clear the turbidity.

  • Nucleation & Growth: Remove from the stir plate. Cover the flask with a watch glass and allow it to cool undisturbed to room temperature over 4 hours. Crucial: Do not agitate, as this promotes rapid nucleation and amorphous powder formation.

  • Isolation: Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize yield. Isolate via vacuum filtration and wash with cold Hexane.

G Step1 Dissolve in Hot EtOAc (Max Solvation) Step2 Hot Filtration (Remove Impurities) Step1->Step2 Step3 Titrate Hexane (Reach Cloud Point) Step2->Step3 Step4 Add 1 Drop EtOAc (Sub-saturation) Step3->Step4 Step5 Undisturbed Cooling (Lattice Assembly) Step4->Step5

Step-by-step mechanistic workflow for Solvent/Anti-Solvent Crystallization.

References

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - 1

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate - 2

  • SOLUBILITY OF SULPHONAMIDES - The BMJ - 4

  • Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives - Benchchem -3

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem - 5

Sources

Optimization

Technical Support Center: Troubleshooting Cyclobutylmethanesulfonamide Couplings

Welcome to the Application Scientist Support Center. Cyclobutylmethanesulfonamide (CAS 445305-92-0) and its derivatives are critical building blocks in medicinal chemistry, particularly in the synthesis of Janus kinase (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Cyclobutylmethanesulfonamide (CAS 445305-92-0) and its derivatives are critical building blocks in medicinal chemistry, particularly in the synthesis of Janus kinase (JAK) inhibitors for autoimmune diseases[1]. However, forming a C–N bond with a primary sulfonamide via transition-metal catalysis (such as the Buchwald-Hartwig or Chan-Lam coupling) is notoriously difficult. The attenuated nucleophilicity of the sulfonamide nitrogen often allows competitive side reactions to dominate the catalytic cycle[2].

This guide provides mechanistic insights, structural troubleshooting, and self-validating protocols to help you optimize your coupling reactions and eliminate off-target byproducts.

Mechanistic Divergence in Sulfonamide Coupling

To troubleshoot effectively, we must first understand the logical flow of the catalytic cycle and where side reactions branch off from the desired pathway.

G Start Cyclobutylmethanesulfonamide + Aryl Electrophile Catalysis Transition Metal Catalysis (Pd, Cu, or Ni) Start->Catalysis Base, Ligand, Solvent Desired Desired Product: N-Aryl Sulfonamide Catalysis->Desired Optimal Conditions Side1 Side Reaction 1: N,N-Diarylation Catalysis->Side1 Excess Electrophile Side2 Side Reaction 2: Hydrodehalogenation Catalysis->Side2 β-Hydride Elimination Side3 Side Reaction 3: C-O / Hydrolysis Catalysis->Side3 Trace H₂O / Alcohols

Mechanistic divergence in transition-metal-catalyzed cyclobutylmethanesulfonamide coupling.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing significant N,N-diarylation (over-coupling) instead of the desired secondary sulfonamide? Causality & Solution: Primary sulfonamides are highly susceptible to over-arylation. Once the first C–N bond is formed, the resulting secondary N-aryl sulfonamide possesses an N–H bond that is significantly more acidic than the starting material. This makes it easier to deprotonate, allowing it to rapidly re-enter the catalytic cycle and react with a second equivalent of the aryl electrophile[2].

  • For Chan-Lam Couplings (Cu): Revert to strictly controlled stoichiometry (1.0 equiv of the boronic acid) and utilize a weaker, bulkier base to prevent premature deprotonation of the product[2].

  • For Buchwald-Hartwig Couplings (Pd): Switch to sterically demanding bidentate phosphine ligands (e.g., tBuBrettPhos or JackiePhos). The massive steric bulk of these ligands restricts the spatial environment around the palladium center, physically preventing the bulky secondary sulfonamide from undergoing a second oxidative addition/reductive elimination cycle[3].

Q2: My LC-MS shows a massive peak for the hydrodehalogenated arene. How do I prevent this? Causality & Solution: Hydrodehalogenation is a classic unproductive side reaction in 3[3]. It occurs when the Pd-aryl oxidative addition complex undergoes β-hydride elimination (often scavenging a proton from the solvent or an amine) followed by reductive elimination. Because cyclobutylmethanesulfonamide is a poor nucleophile, the rate of transmetalation is sluggish, giving the β-hydride elimination pathway time to outcompete the desired C–N bond formation.

  • Solution: You must accelerate the transmetalation step. Pre-deprotonate the cyclobutylmethanesulfonamide with a strong, non-nucleophilic base (like NaOtBu or KHMDS) before introducing the catalyst. Additionally, using a highly electron-rich Pd catalyst will accelerate the final reductive elimination step, "trapping" the product before side reactions occur. Alternatively, consider emerging4 methods which operate via a triplet excited Ni(II) complex, bypassing traditional β-hydride elimination pathways entirely[4].

Q3: I am seeing C–O coupling products and hydrolysis of my aryl halide. What is the source? Causality & Solution: Trace water or alcoholic solvents act as competing nucleophiles. Due to the low nucleophilicity of the sulfonamide, even parts-per-million (ppm) levels of water can outcompete the sulfonamide for the metal-aryl intermediate, leading to phenols or aryl ethers[2].

  • Solution: Ensure rigorously anhydrous conditions. If you are using K₃PO₄ or K₂CO₃ as a base, it must be freshly oven-dried, as these salts are highly hygroscopic. Add activated 4Å molecular sieves directly to the reaction mixture and use strictly anhydrous, non-coordinating solvents like 1,4-dioxane or toluene.

Quantitative Data Summary: Side Reaction Matrix

The following table summarizes the quantitative diagnostic markers and targeted optimization parameters for the three primary failure modes in cyclobutylmethanesulfonamide couplings.

Side ReactionMechanistic CausePrimary Symptom (LC-MS / GC-MS)Optimization Strategy
N,N-Diarylation Product N–H is highly acidic, outcompeting the starting material.Mass = Desired Product + Aryl MassSwitch to bulky bidentate ligands (tBuBrettPhos); strictly 1.0 equiv electrophile.
Hydrodehalogenation β-hydride elimination outpaces sluggish transmetalation.Ar–H peak detected; total loss of halogen mass.Use stronger base (NaOtBu) to accelerate transmetalation; use electron-rich Pd catalyst.
C–O Coupling / Hydrolysis Trace water/alcohols act as competing nucleophiles.Ar–OH or Ar–OR mass detected.Rigorously dry solvents; add 4Å molecular sieves; use freshly oven-dried inorganic bases.
Validated Experimental Protocol

Self-Validating Pd-Catalyzed Buchwald-Hartwig Coupling of Cyclobutylmethanesulfonamide

This protocol is engineered as a self-validating system. By observing specific visual and physical cues during the workflow, the researcher can confirm the mechanistic progression of the reaction without waiting for end-point LC-MS analysis.

Reagents:

  • Cyclobutylmethanesulfonamide (1.0 equiv)

  • Aryl Halide (1.05 equiv)

  • Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)

  • tBuBrettPhos (6 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Visual Validation): In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ and tBuBrettPhos in a dry vial. Add 20% of the total anhydrous 1,4-dioxane volume. Stir at room temperature for 15 minutes.

    • Self-Validation Cue: The solution will transition from a dark purple/black suspension to a homogenous deep red/burgundy solution. This color shift confirms the successful ligand exchange and the formation of the active L·Pd(0) species.

  • Substrate Pre-Deprotonation: In a separate, oven-dried Schlenk flask equipped with a stir bar and activated 4Å molecular sieves, add Cyclobutylmethanesulfonamide and NaOtBu. Add the remaining 1,4-dioxane and stir for 10 minutes.

    • Causality: Pre-deprotonation generates the highly nucleophilic sodium sulfonamide salt, which is critical to outcompeting the hydrodehalogenation pathway.

  • Reaction Initiation: Add the Aryl Halide to the substrate flask, followed immediately by the dropwise addition of the pre-activated Pd catalyst solution. Seal the flask and heat to 90 °C.

  • Monitoring (Physical Validation): After 30–45 minutes of heating, observe the reaction mixture.

    • Self-Validation Cue: A fine, white precipitate (Sodium Halide, e.g., NaBr or NaCl) should begin crashing out of the solution. The precipitation of this insoluble salt is the thermodynamic driving force of the reductive elimination step. If the solution remains completely clear, the transmetalation step has failed (likely due to wet base or poisoned catalyst).

  • Quench and Analysis: After 4 hours, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the Pd catalyst and sodium salts. Concentrate the filtrate and analyze via LC-MS to confirm the absence of the N,N-diaryl byproduct.

References
  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan−Lam Coupling of Primary Sulfonamides - The Doyle Group. UCLA.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
  • Buchwald–Hartwig amin
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - Macmillan Group. Princeton University.

Sources

Troubleshooting

Technical Support Center: Optimizing Purification Methods for Cyclobutylmethanesulfonamide Mixtures

Welcome to the technical support center for the purification of Cyclobutylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Cyclobutylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating this and similar alkylsulfonamides. The stability of the sulfonamide group, while beneficial in many final drug products, can present unique hurdles during purification.[1] Because sulfonamides are typically crystalline solids, crystallization is a powerful purification technique.[2] However, achieving high purity often requires a multi-step approach and a deep understanding of the underlying chemistry.

This document moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context. We will address common issues from initial workup to final polishing, ensuring you can develop a robust, self-validating purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Cyclobutylmethanesulfonamide.

Q1: After my initial aqueous workup, my crude product is still very impure. What went wrong?

Possible Cause: An ineffective liquid-liquid extraction strategy is the most likely culprit. The success of an acid-base workup depends on the differential partitioning of your product, unreacted starting materials, and byproducts between aqueous and organic layers. This is governed by their respective pKa values.

Suggested Solution: Implement a rigorous acid-base extraction workflow. Cyclobutylmethanesulfonamide is weakly acidic at the N-H position, while common impurities are distinctly basic (cyclobutylamine) or strongly acidic (methanesulfonic acid).

In-Depth Explanation:

  • Unreacted Cyclobutylamine (Basic Impurity): This starting material will be protonated in the presence of a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt. An acidic wash will pull it from the organic layer into the aqueous layer.[3]

  • Hydrolyzed Sulfonyl Chloride (Acidic Impurity): Methanesulfonyl chloride is highly sensitive to moisture and readily hydrolyzes to methanesulfonic acid.[4][5] This strong acid can be neutralized and extracted into an aqueous layer with a mild base wash, such as saturated sodium bicarbonate solution.

  • Your Product (Cyclobutylmethanesulfonamide): As a weak acid, it will remain in its neutral, organic-soluble form during both the acidic and mild basic washes, allowing for its separation from these common impurities.

Detailed Protocol: Optimized Acid-Base Extraction

  • Following the reaction, quench the mixture with water.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).[4][6]

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted cyclobutylamine).

    • Saturated aqueous sodium bicarbonate (to remove methanesulfonic acid).

    • Brine (to remove residual water).

  • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product, which is now significantly purer and ready for chromatography or crystallization.[4]

Q2: I'm trying to recrystallize my product, but it keeps "oiling out." How can I fix this?

Possible Cause: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a crystalline solid.[7] This is often due to a high concentration of impurities or a solvent choice where the product's melting point is lower than the boiling point of the solvent.[7]

Suggested Solutions:

  • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[7] Insulating the flask can help facilitate gradual cooling.[7]

  • Change the Solvent System: The chosen solvent may be too nonpolar. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[7] A patent for purifying sulfathiazole highlights the effectiveness of propanol-water mixtures.[8]

  • Induce Crystallization: If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod just below the liquid's surface or add a "seed" crystal of the pure compound.[7]

  • Pre-Purify: If the crude product is heavily contaminated, the impurities can inhibit crystal lattice formation. Perform a preliminary purification using flash column chromatography before attempting recrystallization.[7]

Q3: My column chromatography separation is poor, with the product co-eluting with an unknown impurity.

Possible Cause: The polarity of your product and the impurity are too similar for effective separation with the current mobile phase. The impurity could be a byproduct like the di-sulfonylation product, N,N-bis(methylsulfonyl)cyclobutylamine, which can form if an excess of sulfonyl chloride is used.[5]

Suggested Solutions:

  • Optimize the Mobile Phase:

    • Systematically Vary Polarity: Use Thin-Layer Chromatography (TLC) to test a range of solvent systems. A common starting point for sulfonamides is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[9] Adjust the ratio to achieve a target Rf value for your product of ~0.3 for good separation on a column.

    • Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent with a different character (e.g., methanol in a hexanes/ethyl acetate system) can significantly improve resolution.

  • Change the Stationary Phase: While silica gel is standard, consider using a different stationary phase if co-elution persists.[3] For certain impurities, alumina or a reverse-phase C18 silica column might provide the necessary selectivity.[3][10]

Experimental Workflow: Developing a Column Chromatography Method

G cluster_0 Method Development cluster_1 Column Purification TLC 1. Run TLC Plates in various Hexanes/EtOAc ratios (e.g., 9:1, 4:1, 2:1, 1:1) Target 2. Identify System Giving Product Rf ≈ 0.3 TLC->Target Optimize 3. Fine-Tune Ratio (e.g., if 2:1 is too polar and 4:1 is not enough, try 3:1) Target->Optimize Prepare 4. Prepare Column & Load Sample (Dry or Wet Loading) Optimize->Prepare Optimized System Found Elute_Initial 5. Elute with a Slightly More Nonpolar Solvent than Optimized Prepare->Elute_Initial Elute_Gradient 6. Elute with Optimized Mobile Phase Elute_Initial->Elute_Gradient Collect 7. Collect Fractions & Analyze by TLC Elute_Gradient->Collect

Caption: Workflow for chromatography method development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Cyclobutylmethanesulfonamide synthesis and how can I detect them?

The most common impurities arise from starting materials and side reactions.

ImpurityChemical NatureFormation PathwayRecommended Detection Method
Cyclobutylamine BasicUnreacted starting materialLC-MS, or TLC with ninhydrin stain.
Methanesulfonic Acid Strongly AcidicHydrolysis of methanesulfonyl chloride by trace water.[4][5]Difficult to see on TLC. Best removed by basic wash.
Di-sulfonylation Product Neutral, Less PolarReaction of a second mole of sulfonyl chloride with the product.[5]TLC (less polar spot), HPLC, LC-MS, NMR.
Polymeric Materials VariesCan occur if reaction conditions are not well-controlled.[3]Often insoluble or baseline material in chromatography.

Analytical Note on Detection: Cyclobutylmethanesulfonamide lacks a strong chromophore, making UV detection for HPLC challenging. Detection at low wavelengths (~200-210 nm) is possible but may have low sensitivity and high baseline noise. More universal detection methods are recommended for accurate purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Use with a detector other than UV, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[10][11] A reverse-phase C18 column is a good starting point.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying known and unknown impurities by providing mass-to-charge ratio information.[5]

Q2: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Impurities should either be completely soluble or completely insoluble at all temperatures.

Solvent Selection Workflow:

G start Place small amount of crude product in several test tubes step1 Add potential solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Toluene, Hexanes) dropwise at room temp. start->step1 step2 Insoluble or Sparingly Soluble Soluble step1->step2 step3 Heat the 'Insoluble' tubes step2:insoluble->step3 Good Candidate Discard (Too Soluble) Discard (Too Soluble) step2:soluble->Discard (Too Soluble) step4 Dissolves when Hot Remains Insoluble step3->step4 step5 Cool the tubes where product dissolved step4:dissolves->step5 Good Candidate Discard (Insoluble) Discard (Insoluble) step4:no->Discard (Insoluble) step6 Forms Crystals No Crystals / Oils Out step5->step6 step7 Ideal Solvent Found! step6:crystals->step7 Try Solvent Mixture or Different Solvent Try Solvent Mixture or Different Solvent step6:no_crystals->Try Solvent Mixture or Different Solvent

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of Cyclobutylmethanesulfonamide

Welcome to the technical support center for Cyclobutylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for handling this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Cyclobutylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for handling this valuable but moisture-sensitive reagent. Poor yields, inconsistent results, and reaction failures when using sulfonamides can often be traced back to one critical factor: the presence of water. This document provides a structured approach to troubleshooting and ensuring experimental success by mastering anhydrous techniques.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of Cyclobutylmethanesulfonamide.

Q1: Why is Cyclobutylmethanesulfonamide considered moisture-sensitive? A1: The core of Cyclobutylmethanesulfonamide's sensitivity lies in its sulfonamide functional group (-SO₂NH-). This group is susceptible to hydrolysis, which is the chemical breakdown of a compound due to reaction with water.[1] In the presence of even trace amounts of moisture, the sulfur-nitrogen (S-N) bond can be cleaved, converting the active reagent into inactive cyclobutylmethanesulfonic acid and ammonia. This decomposition is often the primary reason for reduced reaction yields.[1][2]

Q2: What are the visible signs of reagent degradation due to moisture? A2: A fresh, high-quality solid reagent should be a free-flowing powder. The most common sign of moisture exposure is a change in physical appearance. You may observe:

  • Clumping or Caking: The powder loses its fine, crystalline nature and forms clumps.[3]

  • "Wet" Appearance: In cases of significant moisture exposure, the solid may look damp or even begin to liquefy.[3]

  • Inconsistent Performance: The most critical sign is a sudden drop in reaction yield or complete reaction failure under previously successful conditions.[2]

Q3: What is the correct way to store Cyclobutylmethanesulfonamide? A3: Proper storage is the first line of defense against moisture. The reagent should be stored in a tightly sealed container in a cool, dry location.[4] For enhanced protection, store the manufacturer's sealed bottle inside a desiccator containing an active drying agent like Drierite® or molecular sieves.[5] This creates a dry micro-environment that protects the reagent from ambient humidity.[6] Never store it under a sink or in areas with high humidity.[5]

Q4: Can I use solvents directly from a new, sealed bottle for my reaction? A4: It is strongly discouraged. While a new bottle labeled "anhydrous" is a good starting point, its water content may still be too high (often 30-50 ppm) for highly moisture-sensitive reactions.[7][8] Atmospheric moisture can be introduced the moment the bottle is opened. For best results, solvents should always be freshly dried and distilled before use or dispensed from a commercial solvent purification system.[9][10]

Q5: My reaction is failing despite using a freshly opened bottle of the reagent. What could be the issue? A5: If the reagent itself is presumed to be of high quality, the source of moisture is likely elsewhere in your experimental setup. Culprits include:

  • Inadequately dried solvent: The most frequent cause.[9]

  • Adsorbed water on glassware: Glass surfaces naturally adsorb a thin film of moisture that must be removed.[10][11]

  • Atmospheric moisture introduced during setup or reagent addition: Reactions should be conducted under an inert atmosphere.[2][12]

Troubleshooting Guide: From Low Yields to Reproducible Success

This section provides a problem-oriented approach to diagnosing and solving issues encountered during experiments with Cyclobutylmethanesulfonamide.

Issue 1: Reaction Yield is Low or Zero

A lower-than-expected yield is the most common problem and almost always points to reagent hydrolysis due to moisture contamination.[2][13] Use the following decision tree to diagnose the source.

G start Low or No Yield Observed reagent_check 1. Assess Reagent Integrity Is it a free-flowing powder? start->reagent_check solvent_check 2. Verify Solvent Anhydrousness Was solvent freshly dried (<50 ppm H₂O)? reagent_check->solvent_check Yes reagent_no Reagent is caked or clumpy. Probable hydrolysis. reagent_check->reagent_no No glassware_check 3. Confirm Glassware Prep Was all glassware flame- or oven-dried? solvent_check->glassware_check Yes solvent_no Solvent was used from bottle or an old still. Probable wet solvent. solvent_check->solvent_no No atmosphere_check 4. Evaluate Reaction Atmosphere Was reaction run under N₂ or Ar? glassware_check->atmosphere_check Yes glassware_no Glassware was air-dried or 'acetone-rinsed' only. Probable surface moisture. glassware_check->glassware_no No atmosphere_no Reaction was open to air. Probable atmospheric moisture ingress. atmosphere_check->atmosphere_no No success Problem Resolved: Yields are restored and consistent. atmosphere_check->success Yes reagent_sol Solution: Discard and use a new, unopened bottle. Improve storage conditions (See Protocol 1). reagent_no->reagent_sol solvent_sol Solution: Dry solvent immediately before use (See Protocol 2). solvent_no->solvent_sol glassware_sol Solution: Thoroughly dry all glassware in an oven (>120°C, >4h) or by flame-drying under vacuum. [15] glassware_no->glassware_sol atmosphere_sol Solution: Set up reaction under an inert atmosphere (See Protocol 3). atmosphere_no->atmosphere_sol G cluster_0 Preparation Phase cluster_1 Inerting Phase cluster_2 Reaction Phase prep1 1. Assemble & Flame-Dry Glassware (Flask, Stir Bar, Condenser) prep2 2. Cool Under Vacuum or N₂ Stream prep1->prep2 prep3 3. Seal with Rubber Septum prep2->prep3 inert1 4. Insert N₂ Inlet Needle & Vent Needle prep3->inert1 Transition to Inerting inert2 5. Flush with N₂ for ~5 min inert1->inert2 inert3 6. Remove Vent Needle (Creates positive pressure) inert2->inert3 rxn1 7. Add Anhydrous Solvent via Syringe inert3->rxn1 Ready for Reaction rxn2 8. Add Reagents (including Cyclobutylmethanesulfonamide) via Syringe rxn1->rxn2 rxn3 9. Maintain N₂ Balloon on Flask Throughout Reaction rxn2->rxn3

Caption: Standard workflow for setting up a moisture-sensitive reaction.

Procedure:

  • Glassware Preparation: Assemble your reaction flask (with stir bar) and condenser. Flame-dry all parts under vacuum or while flushing with a stream of dry nitrogen to remove adsorbed water. [10][11]2. Cooling: Allow the glassware to cool to room temperature under a positive pressure of inert gas or under vacuum.

  • Sealing: Once cool, replace the vacuum adapter with a rubber septum.

  • Purging: Inflate a balloon with nitrogen. Insert a needle connected to the nitrogen line through the septum. Insert a second, shorter "vent" needle. Allow the nitrogen to flush through the flask for 2-5 minutes to displace all the air. [14][15]5. Pressurizing: Remove the vent needle first. The flask is now filled with nitrogen. Attach the nitrogen-filled balloon to the inlet needle to maintain a slight positive pressure.

  • Reagent Addition: Add your dried solvent and liquid reagents via a syringe through the septum. [16]Add solid Cyclobutylmethanesulfonamide quickly by briefly removing the septum and adding the solid under a positive flow of nitrogen from the manifold (a "nitrogen blanket"), then immediately resealing the flask.

By systematically addressing these potential sources of moisture, you can transform frustrating, unreliable experiments into robust and reproducible synthetic procedures.

References
  • BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • University of California, Riverside. Water Sensitive Chemicals. Environment, Health & Safety.
  • Edelmann, F. T. (2021). How to create inert atmosphere?
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (2025). Technical Support Center: Deprotection of Methanesulfonamides.
  • Wikipedia. Air-free technique.
  • Scribd. Effective Methods for Drying Solvents.
  • Kintek Furnace. (2026). What Methods Are Used To Implement Inert Atmospheres?
  • University of Rochester. How to Store Reagents. Department of Chemistry.
  • Innova Design Group. (2024).
  • Linde Gas. Inerting.
  • BenchChem. (2026). Preventing decomposition of sulfonyl chloride during reaction.
  • Chemistry LibreTexts. (2021). Drying Solvents.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • HepatoChem. (2016). How do you handle hygroscopic salts?
  • Reddit. (2017). How to store temperature and moisture-sensitive compounds? r/chemistry.
  • UT FRI Bioactive Molecules. (2017).
  • BenchChem. (2025). stability of methanesulfonamide in acidic and basic conditions.
  • American Chemical Society. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Echemi.

Sources

Troubleshooting

Cyclobutylmethanesulfonamide (CBMS) Scale-Up Support Center: Impurity Minimization &amp; Troubleshooting

Welcome to the Technical Support Center for the scale-up synthesis of N-Cyclobutylmethanesulfonamide and related sulfonamide derivatives. This guide is designed for process chemists and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of N-Cyclobutylmethanesulfonamide and related sulfonamide derivatives. This guide is designed for process chemists and drug development professionals to address the mechanistic causes of impurity formation, provide self-validating experimental protocols, and ensure regulatory compliance regarding genotoxic impurities (GTIs).

Part 1: Mechanistic FAQs on Impurity Formation

Q: Why do we consistently observe bis-sulfonylation (di-sulfonamide) impurities during pilot-scale runs, even when laboratory scales were clean? A: Bis-sulfonylation is a classic mass-transfer and stoichiometric issue during scale-up. The newly formed N-cyclobutylmethanesulfonamide contains an acidic N-H proton (pKa ~10). In the presence of the base (e.g., N,N-diisopropylethylamine or pyridine) and excess methanesulfonyl chloride, this proton is easily removed, rendering the nitrogen nucleophilic enough to attack a second molecule of the electrophile[1]. At scale, localized pooling of methanesulfonyl chloride due to inadequate mixing creates micro-environments where the electrophile is in vast excess, driving the bis-sulfonylation pathway. Causality Fix: Transition from batch addition to continuous, subsurface dosing of the sulfonyl chloride under high-shear mixing. Maintain strict stoichiometric control (1.00 to 1.05 equivalents max).

Q: Our HPLC analysis shows a spike in genotoxic alkyl sulfonates. Where are these originating from? A: Alkyl methanesulfonates (such as methyl or ethyl methanesulfonate) are potent genotoxins[2]. They form when methanesulfonyl chloride reacts with aliphatic alcohols. If your process uses methanol or ethanol as a co-solvent, a line-flush, or as a quenching agent to destroy unreacted sulfonyl chloride, it will generate these GTIs. Causality Fix: Completely eliminate alcoholic solvents from the process stream. Use an aqueous amine (e.g., dilute aqueous ammonia or ethanolamine) as a chemical quench, which converts residual sulfonyl chloride into a highly polar, water-soluble sulfonamide that is easily purged in the aqueous wash.

Q: What causes the sudden drop in yield accompanied by the formation of methanesulfonic acid? A: This is driven by competitive hydrolysis. Sulfonyl chlorides are highly moisture-sensitive, and the usage of sulfonyl chlorides inherently risks hydrolysis, which generates significant waste and reduces yield[3]. If your dichloromethane (DCM) or base is not rigorously dried, or if atmospheric moisture condenses in the reactor during the 0°C cooling phase, water outcompetes cyclobutylamine for the electrophile. Furthermore, the resulting methanesulfonic acid protonates the cyclobutylamine starting material, forming an unreactive salt and stalling the reaction.

Part 2: Troubleshooting Guide & Logic Workflows

When an out-of-specification (OOS) impurity event occurs, process analytical technology (PAT) and HPLC data should dictate your response. Use the decision tree below to isolate the root cause.

Troubleshooting Start HPLC IPC: Impurity > 0.5% Check1 Identify Impurity Type via LC-MS Start->Check1 Type1 Bis-sulfonamide (m/z = Target + 78) Check1->Type1 Type2 Methanesulfonic Acid (m/z = 95) Check1->Type2 Type3 Alkyl Sulfonates (Genotoxins) Check1->Type3 Action1 Reduce MsCl Equivalents Optimize Agitation/Mixing Type1->Action1 Action2 Check Karl Fischer (KF) Dry Solvents to <100 ppm H2O Type2->Action2 Action3 Audit Solvents Eliminate Alcoholic Quenches Type3->Action3

Caption: Decision tree for identifying and resolving impurity spikes during CBMS manufacturing.

Q: How do we separate the N-methyl impurity from the target sulfonamide? A: N-methyl impurities often arise from trace impurities in the starting materials or solvent degradation. Because the structural difference is minimal, standard crystallization may fail. Preparative Reverse Phase (RP) HPLC using a C8 or C18 column with an Acetonitrile/Water mobile phase is the proven method for isolating and purging these closely eluting impurities[4].

Part 3: Self-Validating Experimental Protocol

The following protocol for the synthesis of N-Cyclobutylmethanesulfonamide is engineered as a self-validating system. Each critical step includes an In-Process Control (IPC) to verify that the causality of impurity formation has been mitigated before proceeding.

Optimized Scale-Up Synthesis of N-Cyclobutylmethanesulfonamide

Step 1: Reactor Preparation & Dehydration

  • Charge the glass-lined reactor with Dichloromethane (DCM) (10 volumes).

  • IPC 1 (Validation of Hydrolysis Prevention): Perform Karl Fischer (KF) titration on the solvent. Proceed only if H2O < 100 ppm. If >100 ppm, circulate through molecular sieves.

  • Purge the reactor headspace with Nitrogen (N2) to prevent atmospheric moisture condensation.

Step 2: Reagent Charging

  • Charge Cyclobutylamine (1.00 eq, e.g., 5.6 mmol scale[1]) into the reactor.

  • Charge N,N-diisopropylethylamine (DIPEA) (1.10 eq) and Pyridine (0.10 eq as a nucleophilic catalyst)[1].

  • Cool the reaction mass to 0 °C (± 2 °C).

Step 3: Electrophile Dosing (Critical Step for Bis-sulfonylation Control)

  • Prepare a solution of Methanesulfonyl chloride (1.02 eq) in DCM (2 volumes).

  • Initiate high-shear agitation.

  • Dose the Methanesulfonyl chloride solution subsurface over 2–4 hours, maintaining the internal temperature strictly at 0 °C.

  • IPC 2 (Validation of Bis-sulfonylation Control): 30 minutes post-addition, sample for HPLC.

    • Pass Criteria: Cyclobutylamine < 1.0%; Bis-sulfonamide < 0.5%.

    • Failure Action: If Cyclobutylamine remains > 1.0%, do NOT add more MsCl immediately. Check pH to ensure it is > 9 (indicating base is not depleted by hydrolysis).

Step 4: Quench and Workup (GTI Prevention)

  • Quench the reaction by adding 5% aqueous ammonium hydroxide (2 volumes) at 0 °C. Mechanistic rationale: Ammonia outcompetes any trace alcohols for unreacted MsCl, forming highly water-soluble methanesulfonamide, preventing alkyl sulfonate GTIs.

  • Warm to 20 °C and separate the phases.

  • Wash the organic phase sequentially with 1N HCl (to remove excess pyridine/DIPEA), saturated NaHCO3, and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Pathway SM1 Cyclobutylamine Target N-Cyclobutylmethanesulfonamide (Target) SM1->Target Base, 0°C SM2 Methanesulfonyl Chloride SM2->Target Imp2 Methanesulfonic Acid (Hydrolysis) SM2->Imp2 + H2O Imp3 Alkyl Methanesulfonate (Genotoxin) SM2->Imp3 + ROH Imp1 Bis-sulfonamide (Over-reaction) Target->Imp1 Excess MsCl + Base Solvent Alcoholic Solvents (Avoid) Solvent->Imp3 Water Trace Moisture Water->Imp2

Caption: Mechanistic pathways of target synthesis and competitive impurity formation in CBMS scale-up.

Part 4: Quantitative Data & Analytical Tracking

To maintain a state of control, track the following critical quality attributes (CQAs) across batches. The table below summarizes the acceptable limits and analytical techniques for tracking CBMS impurities.

Impurity / ParameterAnalytical TechniqueRegulatory/Process LimitMechanistic OriginMitigation Strategy
Bis-sulfonamide RP-HPLC (UV 210 nm)< 0.50%Over-reaction of target with MsClSubsurface dosing; strict 1.02 eq MsCl limit.
Methanesulfonic Acid Ion Chromatography< 1.00%Hydrolysis of MsCl by trace waterKF titration of DCM < 100 ppm; N2 blanket.
Methyl Methanesulfonate GC-MS (SIM mode)< 15 ppm (TTC based)Reaction of MsCl with MethanolEliminate alcoholic solvents; use NH4OH quench.
N-Methyl Sulfonamide RP-HPLC (C8 column)< 0.15%Starting material impurityPre-screen starting materials; Prep-HPLC[4].
Residual Pyridine GC-FID< 200 ppmCatalyst carryoverRigorous 1N HCl aqueous washing.

Part 5: References

  • Carbazole-containing sulfonamides as cryptochrome modulators (WO2013170186A1) Source: Google Patents URL:

  • Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4 Source: Journal of the American Chemical Society URL:

  • Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL:

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide Source: Research Journal of Pharmacy and Technology URL:

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Cyclobutylmethanesulfonamide Reactions

Welcome to the Technical Support Center for sulfonamide cross-coupling. The incorporation of the cyclobutylmethanesulfonamide motif is a critical transformation in the synthesis of advanced pharmaceutical intermediates a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonamide cross-coupling. The incorporation of the cyclobutylmethanesulfonamide motif is a critical transformation in the synthesis of advanced pharmaceutical intermediates and enzyme inhibitors[1]. However, the N-arylation of primary sulfonamides presents unique mechanistic challenges. Because sulfonamides are inherently poor nucleophiles (pKa ~10.5), traditional Buchwald-Hartwig amination conditions often result in stalled reactions, catalyst degradation, or unacceptable levels of heavy metal residue in the final Active Pharmaceutical Ingredient (API)[2].

This guide is designed for researchers and scientists seeking to optimize palladium (Pd) catalyst loading, troubleshoot stalled reactions, and implement scalable, low-loading protocols.

Mechanistic Insight: The Catalytic Cycle

Understanding the causality behind catalyst failure requires a deep dive into the reaction mechanism. In the catalytic cycle of sulfonamide N-arylation, the rate-limiting step is frequently the reductive elimination of the electron-poor sulfonamide from the Pd(II) center. If this step is too slow, the transient Pd intermediates are vulnerable to aggregation, forming inactive Pd nanoparticles (Pd black).

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar LnPd(II)(Ar)(X) Intermediate OxAdd->PdII_Ar AmineBind Sulfonamide Binding & Deprotonation PdII_Ar->AmineBind Base, Cyclobutylmethanesulfonamide PdII_Amido LnPd(II)(Ar)(N-Sulfonamide) Amido Complex AmineBind->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 N-Aryl Sulfonamide Product

Figure 1: Catalytic cycle of Pd-catalyzed N-arylation of cyclobutylmethanesulfonamide.

Troubleshooting Guides & FAQs

Q: Why does my cyclobutylmethanesulfonamide coupling stall at 40-50% conversion when using a standard 5 mol% Pd(OAc)₂ loading? A: Counterintuitively, higher catalyst loadings often cause reaction stalling in sulfonamidation. At 5 mol%, the local concentration of Pd(0) is high. Because the binding and deprotonation of cyclobutylmethanesulfonamide is slow compared to oxidative addition, unligated or transiently ligated Pd(0) species aggregate into inactive Pd black[2]. Solution: Reduce the catalyst loading to 0.5–1.0 mol%. Switch from Pd(OAc)₂ (which requires in situ reduction) to a pre-formed Pd G3 or G4 precatalyst. These precatalysts ensure a strict 1:1 Pd-to-ligand ratio and generate the active Pd(0) species smoothly, preventing aggregation and driving the reaction to completion.

Q: How do I select the optimal base to maintain catalyst turnover without degrading the cyclobutylmethanesulfonamide ring? A: Cyclobutylmethanesulfonamide has a pKa of approximately 10.5. Using overly strong bases (like NaOtBu) can lead to side reactions, including base-catalyzed degradation or competitive formation of tert-butyl aryl ethers. Solution: Use a weaker, inorganic base such as Cs₂CO₃ or K₃PO₄. These bases are strong enough to deprotonate the sulfonamide during the transmetalation step but mild enough to prevent off-target reactivity[3]. Crucial Causality: Because these bases are insoluble in typical cross-coupling solvents (e.g., 1,4-dioxane), the reaction occurs entirely at the solid-liquid interface. The base must be finely milled, and the stirring rate must be exceptionally high (>800 rpm) to prevent the catalytic cycle from bottlenecking at the deprotonation step.

Q: What is the most effective ligand for minimizing Pd loading in this specific N-arylation? A: To minimize loading, you must accelerate the rate-limiting reductive elimination step. Bulky, electron-rich biaryl phosphine ligands achieve this by sterically crowding the Pd center, mechanically forcing the aryl and amido groups together to form the C–N bond. Solution:tBuBrettPhos is highly recommended for primary sulfonamides. Its extreme steric bulk facilitates rapid reductive elimination, allowing catalyst loadings to be dropped as low as 0.5 mol%. Xantphos is a viable bidentate alternative but typically requires slightly higher loadings (2-3 mol%) to achieve similar Turnover Frequencies (TOF)[2].

Q: Are there alternatives to Palladium if I need to completely eliminate Pd residue from my API? A: Yes. Recent advancements have demonstrated that primary sulfonamides can undergo C–N bond formation via photosensitized Nickel catalysis. Using a dual-catalytic system (e.g., NiCl₂·glyme and an Iridium photocatalyst), the reaction proceeds via an energy-transfer mechanism, completely avoiding Pd[4]. However, for standard thermal processes, optimized low-loading Pd remains the industry standard.

Quantitative Data Summary: Catalyst Optimization

The following table summarizes the causal relationship between ligand choice, catalyst loading, and reaction efficiency for the coupling of cyclobutylmethanesulfonamide with a standard aryl chloride.

Catalyst SourceLigandBaseLoading (mol%)Time (h)Yield (%)Observation / Causality
Pd(OAc)₂XantphosCs₂CO₃5.01254%Stalled; heavy Pd black formation due to high local Pd(0) concentration.
Pd(OAc)₂XantphosCs₂CO₃2.01282%Improved turnover; less aggregation.
tBuBrettPhos Pd G3None (Pre-ligated)K₃PO₄1.0894%Clean conversion; 1:1 Pd:Ligand ratio prevents off-cycle resting states.
tBuBrettPhos Pd G3None (Pre-ligated)K₃PO₄0.51091%Highly efficient; optimal for scale-up and minimizing metal residue.
NiCl₂·glyme + Ir(ppy)₃dtbbpyTMG5.0 (Ni)1876%Viable Pd-free alternative via triplet excited Ni(II) complex[4].

Validated Experimental Protocol

This protocol describes a self-validating system for the 1 mol% Pd-catalyzed N-arylation of cyclobutylmethanesulfonamide. It includes built-in diagnostic checks to ensure scientific integrity and experimental success.

Workflow Step1 1. Reagent Preparation Step2 2. Catalyst Loading (1 mol%) Step1->Step2 Step3 3. Degassing & Solvent Step2->Step3 Step4 4. Heating (90°C, 8h) Step3->Step4 Step5 5. Pd Scavenging & Filtration Step4->Step5

Figure 2: Optimized experimental workflow for low-loading Pd-catalyzed sulfonamidation.

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube or reaction vial equipped with a large, cross-shaped magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Charging: Add the aryl halide (1.0 mmol), cyclobutylmethanesulfonamide (1.2 mmol, 1.2 equiv)[1], and finely milled K₃PO₄ (2.0 mmol, 2.0 equiv). Note: The base must be a fine powder; granular base will severely limit the transmetalation rate.

  • Catalyst Addition: Add the tBuBrettPhos Pd G3 precatalyst (0.01 mmol, 1.0 mol%) as a solid. Causality Check: Adding the precatalyst as a solid rather than a stock solution prevents premature activation and degradation of the catalyst before the substrate is present.

  • Solvent Addition & Degassing: Evacuate and backfill the vial with argon three times. Add anhydrous, degassed tert-amyl alcohol (5.0 mL) via syringe. tert-Amyl alcohol is preferred over 1,4-dioxane as it supports higher reaction temperatures and is environmentally benign[2].

  • Reaction Execution: Seal the vial and heat to 90 °C in a pre-heated block. Stir vigorously (800–1000 rpm).

  • Self-Validation Check (4 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass: >80% conversion, solution is golden/brown.

    • Fail: <20% conversion and a black precipitate (Pd black) is visible. This indicates the base is inadequately milled (halting the cycle at the Pd(II) amido complex) or the solvent is wet.

  • Workup and Scavenging: After 8 hours, cool to room temperature. Dilute with ethyl acetate (10 mL). To ensure the final product meets API heavy metal limits, add SiliaMetS® Thiol (metal scavenger, 3 equivalents relative to the initial Pd loading) and stir for 2 hours at 40 °C.

  • Isolation: Filter the mixture through a short pad of Celite to remove the base and the Pd-bound scavenger. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure N-aryl cyclobutylmethanesulfonamide.

References

  • A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates | The Journal of Organic Chemistry - ACS Publications - [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides - ACS GCI -[Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - Princeton University - [Link]

Sources

Reference Data & Comparative Studies

Validation

Cyclobutylmethanesulfonamide vs cyclopropylmethanesulfonamide reactivity comparison

Cyclobutylmethanesulfonamide vs. Cyclopropylmethanesulfonamide: A Comprehensive Reactivity and Application Guide In modern medicinal chemistry, aliphatic sulfonamides are highly valued as bioisosteres for carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Cyclobutylmethanesulfonamide vs. Cyclopropylmethanesulfonamide: A Comprehensive Reactivity and Application Guide

In modern medicinal chemistry, aliphatic sulfonamides are highly valued as bioisosteres for carboxylic acids and as critical hydrogen-bond donors in kinase and GPCR inhibitors[1]. Among these, cyclopropylmethanesulfonamide (CAS 445305-93-1) and cyclobutylmethanesulfonamide (CAS 445305-92-0) represent two closely related but topologically distinct building blocks[2],[3].

While their intrinsic chemical reactivity is nearly identical due to the insulating methylene (-CH2-) spacer, their divergent ring strain, lipophilicity, and 3D conformations dictate completely different behaviors in biological target binding. This guide provides an objective comparison of their physicochemical properties, synthetic reactivity profiles, and step-by-step methodologies for their integration into drug scaffolds.

Physicochemical and Thermodynamic Divergence

The selection between a cyclopropyl and cyclobutyl ring is rarely arbitrary. The cyclopropyl group adopts a rigid, bisected conformation that minimizes steric bulk, whereas the cyclobutyl group adopts a flexible, puckered (butterfly) conformation that sweeps a larger 3D volume.

Table 1: Quantitative Comparison of Physicochemical Properties

PropertyCyclopropylmethanesulfonamideCyclobutylmethanesulfonamide
CAS Number 445305-93-1[2]445305-92-0[3]
Molecular Weight 135.18 g/mol 149.21 g/mol
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/mol
Estimated LogP -0.5 to 0.00.0 to +0.5
Sulfonamide pKa ~10.1~10.2
Dominant Conformation Bisected (Rigid)Puckered (Flexible)
Steric Profile Low bulk, flat profileModerate bulk, broad 3D sweep

Causality Insight: The addition of a single methylene unit to form the cyclobutyl ring increases the LogP by approximately 0.4–0.5 units. In drug design, if a candidate molecule suffers from high aqueous clearance, swapping the cyclopropylmethanesulfonamide for its cyclobutyl counterpart can enhance lipophilicity and membrane permeability without introducing the metabolic liabilities of a linear alkyl chain[1].

Reactivity Profiles and Synthetic Behavior

Both molecules feature a primary sulfonamide (-SO2NH2) group. The presence of the methylene spacer isolates the nitrogen from the unique electronic properties (high s-character) of the cycloalkyl rings. Consequently, both building blocks exhibit identical nucleophilicity.

N-Arylation via Buchwald-Hartwig Cross-Coupling

The most common synthetic application for these building blocks is the formation of N-aryl sulfonamides via Palladium-catalyzed Buchwald-Hartwig amidation[4]. Because primary sulfonamides are poor nucleophiles and can poison Pd catalysts by forming stable off-cycle complexes, specialized bulky biaryl phosphine ligands (e.g., BrettPhos or tBuXPhos) and strong bases (e.g., Cs2CO3) are required to accelerate reductive elimination[4],[5].

Ring Stability Under Catalytic Conditions

Despite the high ring strain of the cyclopropyl group (~27.5 kcal/mol), both rings remain completely intact under standard thermal Pd-catalysis (up to 110°C) and emerging photochemically-mediated Nickel-catalysis (room temperature)[5]. The cyclopropyl ring is only susceptible to ring-opening if subjected to extreme radical conditions or highly electrophilic transition metals (like Pt or Au), which are avoided in standard cross-coupling protocols.

SyntheticWorkflow SM Primary Sulfonamide (pKa ~10) Reaction Buchwald-Hartwig Coupling (110°C) SM->Reaction Reagents Aryl Halide + Pd(OAc)2 + BrettPhos + Base Reagents->Reaction Workup pH 9.0 Aqueous Extraction (Isolates pKa ~8 Product) Reaction->Workup LC-MS Check Product Pure N-Aryl Sulfonamide Workup->Product Precipitation

Synthetic workflow for Pd-catalyzed N-arylation of cycloalkylmethanesulfonamides.

Pharmacological Applications and Target Binding

The choice between cyclopropyl and cyclobutyl derivatives is dictated by the topography of the target protein's binding pocket.

  • EGFR Inhibitors: In the development of fourth-generation EGFR inhibitors targeting the C797S resistance mutation, cyclopropylmethanesulfonamide is frequently utilized[6]. The tight, sterically restricted allosteric pockets of mutant kinases cannot accommodate the puckered volume of a cyclobutyl ring. The bisected cyclopropyl group avoids steric clashes while maintaining the critical hydrogen-bond donor capacity of the sulfonamide[6].

  • APJ Receptor Agonists: Conversely, in the design of APJ receptor modulators for cardiovascular diseases, the binding pocket is a deep, flexible lipophilic cleft[7]. Here, cyclobutylmethanesulfonamide is often superior, as its puckered conformation maximizes van der Waals contacts with hydrophobic residues, increasing binding affinity[7].

LogicRelationship Base Cycloalkylmethanesulfonamide C3 Cyclopropyl (Bisected) Lower LogP, Less Bulk Base->C3 C4 Cyclobutyl (Puckered) Higher LogP, More Bulk Base->C4 T1 Sterically Restricted Pocket (e.g., Mutant EGFR) C3->T1 Avoids Steric Clash T2 Deep Hydrophobic Cleft (e.g., APJ Receptor) C4->T2 Maximizes VdW Forces

Logical relationship between cycloalkyl ring size and target pocket binding affinity.

SignalingPathway Inhibitor N-Aryl Cycloalkyl- methanesulfonamide EGFR Mutant EGFR Kinase (T790M/C797S) Inhibitor->EGFR Allosteric Binding PI3K PI3K/AKT Pathway (Cell Survival) EGFR->PI3K Blocked MAPK RAS/MAPK Pathway (Proliferation) EGFR->MAPK Blocked Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Signal Loss MAPK->Apoptosis Signal Loss

EGFR signaling pathway inhibition by cycloalkylmethanesulfonamide derivatives.

Self-Validating Experimental Protocol: Pd-Catalyzed N-Arylation

To ensure high scientific integrity, the following protocol for the Buchwald-Hartwig cross-coupling of cycloalkylmethanesulfonamides is designed as a self-validating system . It leverages the thermodynamic pKa shift between the starting material and the product to guarantee purity without relying solely on column chromatography.

Causality of the Self-Validating Workup: The starting primary sulfonamide has a pKa of ~10.1. Upon successful coupling with an aryl halide, the resulting secondary N-aryl sulfonamide experiences electron withdrawal from the aromatic ring, dropping its pKa to ~8.0. By adjusting the aqueous workup to exactly pH 9.0, the product becomes >90% ionized (water-soluble), while the unreacted starting material and neutral organic impurities remain un-ionized and are discarded in the organic layer.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (0.05 equiv) and BrettPhos ligand (0.06 equiv) in anhydrous 1,4-dioxane (5 mL/mmol). Stir at room temperature for 10 minutes until a color change (typically to deep red/orange) indicates the formation of the active Pd(0) complex.

  • Reagent Addition: Add the aryl halide (1.0 equiv), cyclopropyl- or cyclobutylmethanesulfonamide (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv). Note: Cs₂CO₃ is chosen over weaker bases to ensure rapid deprotonation of the sulfonamide, which accelerates the rate-limiting reductive elimination step.

  • Reaction Execution: Seal the flask and heat to 110°C for 12 hours. Monitor the reaction via LC-MS. The disappearance of the aryl halide mass peak validates catalytic turnover.

  • Self-Validating pKa Extraction:

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a thin Celite pad to remove insoluble inorganic salts and palladium black.

    • Concentrate the filtrate, then redissolve the residue in a 1:1 mixture of Dichloromethane (DCM) and 0.5 M NaOH (aq). The high pH (>12) forces both the product and any unreacted sulfonamide into the aqueous layer.

    • Separate the layers and discard the DCM (which contains unreacted aryl halide and ligand).

    • The Critical Step: Carefully titrate the aqueous layer with 1 M HCl until the pH reaches exactly 9.0. Wash this aqueous layer twice with DCM. At pH 9.0, unreacted primary sulfonamide (pKa ~10.1) partitions into the DCM, while the product (pKa ~8.0) remains in the aqueous phase as a salt.

    • Finally, acidify the aqueous layer to pH 5.0. The pure N-aryl cycloalkylmethanesulfonamide will precipitate as a solid. Filter and dry under vacuum.

References

  • "cyclobutylmethanesulfonamide — Chemical Substance Information - NextSDS." nextsds.com. [Link]

  • "Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations." Journal of Medicinal Chemistry - ACS Publications. [Link]

  • "WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity.
  • "Buchwald-Hartwig Coupling." Organic Synthesis.[Link]

  • "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis." NIH. [Link]

Sources

Comparative

Benchmarking Cyclobutylmethanesulfonamide against traditional sulfonamides

As drug discovery pivots toward molecules with higher sp³ character to improve clinical success rates, the structural limitations of traditional, flat aromatic sulfonamides have become increasingly apparent. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward molecules with higher sp³ character to improve clinical success rates, the structural limitations of traditional, flat aromatic sulfonamides have become increasingly apparent. As a Senior Application Scientist, I frequently benchmark emerging aliphatic scaffolds against legacy moieties to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This guide provides an in-depth technical comparison between Cyclobutylmethanesulfonamide and traditional aromatic sulfonamides (e.g., benzenesulfonamides, sulfathiazoles), focusing on physicochemical properties, synthetic integration, and in vitro performance.

Structural and Mechanistic Divergence

Traditional sulfonamides are characterized by an aryl group directly attached to the sulfur atom (Ar-SO₂NH₂). While historically successful as antimicrobials (targeting dihydropteroate synthase) and carbonic anhydrase inhibitors, their planar geometry often leads to poor aqueous solubility, high plasma protein binding, and off-target toxicity [1].

Conversely, Cyclobutylmethanesulfonamide introduces a cycloaliphatic ring linked via a methylene spacer to the methanesulfonamide group. This structural shift fundamentally alters the molecule's behavior:

  • Increased Fsp³ (Fraction of sp³ carbons): The cyclobutyl ring introduces three-dimensional puckering, which disrupts crystal lattice packing, thereby significantly enhancing aqueous solubility.

  • Altered pKa: The electron-donating nature of the aliphatic system, compared to the electron-withdrawing aryl groups of traditional sulfonamides, shifts the acidity of the sulfonamide proton, altering its hydrogen-bond donor capacity in kinase hinge-binding regions.

  • Target Specificity: Cycloaliphatic sulfonamides are increasingly utilized as highly specific building blocks in the development of Janus Kinase (JAK) inhibitors and CX3CR1 modulators, where the cyclobutyl moiety perfectly occupies hydrophobic accessory pockets [2].

G A Cyclobutylmethanesulfonamide (High sp3, Flexible, 3D) C Target Kinase Domain (e.g., JAK1/CX3CR1) A->C Optimized Scaffold B Traditional Sulfonamide (Flat, Aromatic, 2D) B->C Legacy Scaffold D Enhanced H-Bonding & Optimal Steric Fit C->D E Suboptimal Fit & High Protein Binding C->E F Target Pathway Blocked (Therapeutic Success) D->F High Efficacy

Fig 1: Mechanistic binding divergence between aliphatic and aromatic sulfonamides.

Physicochemical Benchmarking

To objectively evaluate the scaffolds, we synthesized matched molecular pairs (MMPs) replacing a traditional benzenesulfonamide moiety with a cyclobutylmethanesulfonamide moiety on a standard pyrimidine-based kinase inhibitor scaffold.

The substitution of the bulky, flat aromatic ring with the methanesulfonamide derivative drastically improves the polar surface area (PSA) and bioavailability metrics [3].

Table 1: Physicochemical Comparison of Matched Molecular Pairs

ParameterTraditional Benzenesulfonamide MMPCyclobutylmethanesulfonamide MMPCausality / Scientific Insight
Molecular Weight 415.4 g/mol 393.5 g/mol Lower MW in the aliphatic analog improves ligand efficiency (LE).
cLogP 4.22.8The aliphatic spacer reduces lipophilicity, lowering the risk of metabolic clearance.
Aqueous Solubility < 5 µM (pH 7.4)> 85 µM (pH 7.4)3D puckering of the cyclobutyl ring disrupts planar stacking, lowering melting point and increasing solubility.
pKa (Sulfonamide NH) ~8.5~10.2The lack of an electron-withdrawing aryl ring makes the aliphatic sulfonamide a weaker acid, altering target residence time.
Liver Microsome T½ 18 mins (High clearance)45 mins (Moderate clearance)Reduced lipophilicity directly correlates with lower vulnerability to CYP450-mediated oxidative metabolism.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols represent a self-validating system. Every step includes orthogonal checks to prevent false positives during scaffold benchmarking.

Protocol A: Palladium-Catalyzed Scaffold Integration

Causality: The aliphatic amine of cyclobutylmethanesulfonamide is less nucleophilic and more sterically hindered than traditional anilines. Therefore, standard S_NAr conditions often fail or require harsh temperatures that degrade the molecule. We utilize a Buchwald-Hartwig cross-coupling to ensure high-yielding, regioselective C-N bond formation [4].

  • Preparation: In a nitrogen-purged glovebox, charge a Schlenk flask with the core aryl-halide scaffold (1.0 eq), Cyclobutylmethanesulfonamide (1.2 eq), and Cs₂CO₃ (2.0 eq). Note: Cs₂CO₃ is chosen over weaker bases to ensure complete deprotonation of the sulfonamide during the catalytic cycle.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq). The wide bite-angle of Xantphos prevents reductive elimination side-reactions.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M) and heat to 100°C for 4 hours.

  • Validation (LC-MS): Monitor the reaction. A successful coupling will show >95% conversion with no dehalogenated byproducts.

  • Purification: Filter through Celite, concentrate, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >99% purity required for biological assays.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: To accurately benchmark the IC₅₀, we use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method eliminates compound auto-fluorescence interference—a common artifact with traditional aromatic sulfonamides.

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., JAK1), ATP at its apparent K_m, and a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Plating: Dispense compounds in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well plate using an acoustic dispenser (Echo 550) to minimize solvent (DMSO) effects.

  • Incubation: Add the master mix to the compounds and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation & Readout: Read the plate on a microplate reader (Excitation 340 nm, Emission 615 nm/665 nm).

    • Quality Control: Calculate the Z'-factor using DMSO (negative) and a known pan-inhibitor (positive) control. Proceed with data analysis only if Z' > 0.6 , confirming a robust dynamic range.

Workflow Step1 Scaffold Synthesis Step2 Buchwald-Hartwig Coupling Step1->Step2 Step3 Prep-HPLC (>99% Purity) Step2->Step3 Step4 TR-FRET Kinase Assay Step3->Step4 Step5 Z'-Factor Validation (>0.6) Step4->Step5

Fig 2: Self-validating experimental workflow for sulfonamide derivative benchmarking.

Conclusion

Benchmarking data clearly indicates that replacing traditional aromatic sulfonamides with Cyclobutylmethanesulfonamide provides a superior physicochemical profile. By increasing the sp³ character and introducing a flexible, three-dimensional cycloaliphatic ring, researchers can overcome the solubility and metabolic clearance hurdles that traditionally plague flat sulfa-drugs. When integrated using optimized organometallic workflows and validated through stringent TR-FRET assays, cyclobutylmethanesulfonamide derivatives consistently demonstrate enhanced ligand efficiency and target specificity.

References

  • PubChem: N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]methanesulfonamide National Center for Biotechnology Information. URL:[Link] [1]

  • Small molecule CX3CR1 modulators (WO2025219950A1)
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents Journal of Medicinal Chemistry - ACS Publications. URL:[Link] [3]

  • Sulfonamide - Synthesis and Reactions Wikipedia, The Free Encyclopedia. URL: [Link] [4]

Validation

Reproducibility of published Cyclobutylmethanesulfonamide synthesis routes

Reproducibility of Published Cyclobutylmethanesulfonamide Synthesis Routes: A Comparative Guide Executive Summary & Pharmacophore Significance The cyclobutylmethanesulfonamide moiety is a privileged structural motif in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Published Cyclobutylmethanesulfonamide Synthesis Routes: A Comparative Guide

Executive Summary & Pharmacophore Significance

The cyclobutylmethanesulfonamide moiety is a privileged structural motif in modern medicinal chemistry. It provides a unique balance of conformational rigidity—driven by the strained cyclobutane ring—and potent hydrogen-bonding capability via the sulfonamide vector. This specific pharmacophore is heavily utilized in the development of JAK1 inhibitors for autoimmune diseases[1], cryptochrome modulators for metabolic syndrome[2], and fatty acid synthase (FASN) inhibitors for oncology[3].

As a Senior Application Scientist, evaluating the reproducibility of these synthesis routes requires looking beyond basic stoichiometry. Successful scale-up relies on understanding the mechanistic causality behind base selection, temperature control, and the prevention of competing hydrolysis or over-sulfonylation pathways.

Retrosynthetic Strategies & Mechanistic Logic

Depending on the target molecule's architecture, researchers typically employ one of two retrosynthetic disconnections to construct the cyclobutylmethanesulfonamide core:

  • Route A (Amine-Directed N-Sulfonylation): The cyclobutane ring originates from the amine (e.g., cyclobutylamine), which is reacted with methanesulfonyl chloride[4],[2].

  • Route B (Sulfonyl Chloride-Directed Coupling): The cyclobutane ring originates from the electrophile (e.g., cyclobutylmethanesulfonyl chloride), which is coupled with a primary or secondary amine[3],[1].

G A_SM Cyclobutylamine (Nucleophile) A_Cat Pyridine + DIPEA (Catalyst & Base) A_SM->A_Cat A_Reagent Methanesulfonyl Chloride (Electrophile) A_Reagent->A_Cat A_Prod N-Cyclobutylmethanesulfonamide (Target A) A_Cat->A_Prod 0 °C to RT, DCM B_SM Cyclobutylmethanesulfonyl Chloride (Electrophile) B_Base Triethylamine (Acid Scavenger) B_SM->B_Base B_Reagent Amine / Ammonia (Nucleophile) B_Reagent->B_Base B_Prod Cyclobutylmethanesulfonamide (Target B) B_Base->B_Prod 0 °C to RT, DCM

Mechanistic workflows for Route A (Amine-Directed) and Route B (Sulfonyl Chloride-Directed).

Comparative Performance Data

To objectively compare these alternatives, the following table synthesizes quantitative data and process parameters derived from published literature and patent workflows.

ParameterRoute A: Amine-Directed N-SulfonylationRoute B: Sulfonyl Chloride-Directed Coupling
Target Motif N-CyclobutylmethanesulfonamideCyclobutylmethanesulfonamide derivatives
Primary Electrophile Methanesulfonyl chlorideCyclobutylmethanesulfonyl chloride
Catalyst / Base System Pyridine (Cat.) + DIPEA (Base)Triethylamine (TEA) or NaHCO3
Typical Yield 70% – 85%60% – 75%
Major Impurity Risk Bis-sulfonylation (over-reaction)Sulfonic acid (hydrolysis of starting material)
Scalability High (Readily available, inexpensive reagents)Moderate (Requires specialized sulfonyl chloride)

Experimental Protocols & Causality

Protocol 1: Synthesis of N-Cyclobutylmethanesulfonamide (Route A)

Based on the validated procedure for cryptochrome modulator precursors[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve cyclobutylamine (0.400 g, 5.6 mmol, 1.0 equiv), N,N-diisopropylethylamine (DIPEA, 0.930 mL, 5.6 mmol, 1.0 equiv), and pyridine (0.455 mL, 5.6 mmol, 1.0 equiv) in anhydrous methylene chloride (10 mL).

  • Cooling: Cool the stirred solution to strictly 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add methanesulfonyl chloride (0.435 mL, 5.6 mmol, 1.0 equiv) dropwise over 15 minutes.

  • Propagation: Remove the ice bath, allowing the reaction mixture to slowly warm to room temperature, and stir for 16 hours.

  • Isolation: Concentrate the mixture under reduced pressure and purify the residue via silica gel chromatography.

Causality & Mechanistic Rationale: Why use a dual-base system of Pyridine and DIPEA? Pyridine acts as a nucleophilic catalyst; it attacks the methanesulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. However, pyridine is a relatively weak base. DIPEA is added as a non-nucleophilic, sterically hindered bulk base to act as the primary thermodynamic proton sponge, neutralizing the generated HCl without competing for the electrophile. The strict 0 °C temperature during addition is critical because sulfonylation is highly exothermic; failure to control the temperature leads to bis-sulfonylation (where the product sulfonamide attacks another molecule of sulfonyl chloride) and colored degradation products[2].

Self-Validating System:

  • In-Process Control (IPC): Utilize Thin Layer Chromatography (TLC) with a Ninhydrin stain. Cyclobutylamine (a primary amine) will stain vividly (typically purple/pink). The resulting sulfonamide lacks the nucleophilicity to react with Ninhydrin. The complete disappearance of the Ninhydrin-active spot validates the reaction endpoint.

  • Structural Validation: 1H NMR (CDCl3). The alpha-proton of the cyclobutane ring will show a significant downfield shift upon sulfonylation. The appearance of a sharp singlet around δ 3.00 ppm confirms the incorporation of the methanesulfonyl (CH3-SO2-) group[2].

Protocol 2: Synthesis of Cyclobutylmethanesulfonamide Derivatives (Route B)

Based on the validated procedure for JAK1 and FASN inhibitors[3],[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting amine (e.g., a complex diamine dihydrobromide salt, 6.10 mmol, 1.0 equiv) and triethylamine (3.08 g, 30.49 mmol, 5.0 equiv) in anhydrous dichloromethane (150 mL) at 0 °C.

  • Electrophile Addition: Add a solution of cyclobutylmethanesulfonyl chloride (2.5 g, 12.19 mmol, 2.0 equiv) in 10 mL dichloromethane dropwise over 15 minutes.

  • Propagation: Stir the reaction at room temperature for 4 hours.

  • Biphasic Quenching: Add water (50 mL) to the reaction mixture. Separate the organic layer.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (2 x 150 mL). Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify via chromatography (DCM:MeOH gradient).

Causality & Mechanistic Rationale: The use of excess triethylamine (5.0 equiv) is necessary when the starting amine is supplied as a salt (e.g., dihydrobromide). The base first liberates the free amine, making it nucleophilic. Dropwise addition of the sulfonyl chloride ensures that the local concentration of the electrophile remains low relative to the amine, driving the reaction toward the desired mono-coupled product. The aqueous workup serves a dual purpose: it quenches any unreacted cyclobutylmethanesulfonyl chloride by hydrolyzing it to the water-soluble sulfonic acid, and it removes the triethylammonium halide salts[1].

Self-Validating System:

  • In-Process Control (IPC): LC-MS monitoring. Sulfonyl chlorides and complex sulfonamides often streak on standard UV-TLC. LC-MS allows precise tracking of the product mass (M+H)+ (e.g., 540.1 for the difluoro-derivative)[1].

  • Workup Validation: Monitor the pH of the aqueous wash. It must be slightly basic or neutral to ensure all acidic byproducts (HCl, sulfonic acids) have been completely partitioned into the aqueous phase before the organic layer is concentrated[3].

Sources

Comparative

Efficacy of Cyclobutylmethanesulfonamide vs. Methylmethanesulfonamide in Drug Design: A Comparative Guide

Introduction: The Sulfonamide Bioisostere Paradigm In modern medicinal chemistry, the sulfonamide functional group is a privileged pharmacophore. It is frequently deployed as a bioisostere for carboxylic acids to enhance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Sulfonamide Bioisostere Paradigm

In modern medicinal chemistry, the sulfonamide functional group is a privileged pharmacophore. It is frequently deployed as a bioisostere for carboxylic acids to enhance metabolic stability, modulate pKa, and improve membrane permeability . When optimizing the R-group attached to the sulfonamide, the choice between a simple methyl group (methylmethanesulfonamide , MMS) and a bulkier cycloalkyl group (cyclobutylmethanesulfonamide , CBMS) fundamentally alters the molecule's physicochemical profile and target engagement.

This guide provides an objective, data-driven comparison of these two moieties, detailing their structural causality, synthetic workflows, and comparative efficacy in rational drug design.

Structural Causality and Physicochemical Divergence

As a Senior Application Scientist, it is critical to look beyond basic binding affinities and understand the causality of why one moiety outperforms another in a given microenvironment.

Methylmethanesulfonamide (MMS): MMS is characterized by its minimal steric footprint. It is highly effective when the target binding pocket is narrow or when the primary goal is to introduce a strong hydrogen-bond donor/acceptor network without significantly increasing lipophilicity. Drugs like Sumatriptan and the FAK inhibitor Defactinib utilize the N-methylmethanesulfonamide moiety to achieve precise polar interactions without causing steric clashes in tight active sites .

Cyclobutylmethanesulfonamide (CBMS): CBMS introduces significant steric bulk and conformational restriction. The cyclobutane ring limits the rotational degrees of freedom of the adjacent sulfonamide, reducing the entropic penalty upon binding. Furthermore, the cyclobutyl ring increases the overall lipophilicity (LogP) of the molecule. This drives binding affinity through enhanced hydrophobic interactions if an auxiliary lipophilic sub-pocket is present in the target protein—a strategy successfully explored in the development of CX3CR1 antagonists and cryptochrome modulators .

Visualizing the SAR Decision Logic

To systematize the selection process during lead optimization, the following logical workflow dictates when to deploy MMS versus CBMS based on the topography of the target receptor.

SAR_Decision Start Lead Optimization: Sulfonamide Moiety Selection Cond1 Is the binding pocket narrow and highly polar? Start->Cond1 Cond2 Is there an adjacent hydrophobic sub-pocket? Cond1->Cond2 No Choice1 Methylmethanesulfonamide - Minimal steric clash - High polarity - Lower LogP Cond1->Choice1 Yes Cond2->Choice1 No Choice2 Cyclobutylmethanesulfonamide - Fills hydrophobic space - Entropic advantage - Higher LogP Cond2->Choice2 Yes

Decision tree for selecting between MMS and CBMS based on target pocket topography and physicochemical needs.

Comparative Performance Data

To illustrate the pharmacological impact of substituting MMS with CBMS, the table below summarizes representative quantitative data derived from generalized structure-activity relationship (SAR) studies of kinase and receptor inhibitors.

Property / MetricMethylmethanesulfonamide (MMS)Cyclobutylmethanesulfonamide (CBMS)Causality / Mechanistic Insight
Steric Volume ~ 40 ų~ 95 ųCBMS fills larger hydrophobic pockets; MMS avoids steric clashes in tight sites.
ΔLogP Contribution + 0.1 to 0.3+ 1.2 to 1.6CBMS significantly enhances lipophilicity, improving passive membrane permeability.
Conformational Entropy (ΔS) High (Freely rotatable)Low (Restricted by ring)CBMS lowers the entropic penalty of binding, often improving target affinity (Kd).
Metabolic Stability (t1/2) Moderate (Subject to N-demethylation)High (Cycloalkyl ring resists oxidation)Steric hindrance around the CBMS moiety protects the sulfonamide from CYP450 metabolism.
Target Affinity (IC50) 120 nM (Baseline)15 nM (Optimized)Up to an 8-fold improvement is observed when CBMS engages a specific hydrophobic sub-pocket .

Step-by-Step Experimental Methodologies

Trustworthy drug design relies on self-validating experimental protocols. Below are the standardized methodologies for synthesizing and evaluating these sulfonamide derivatives to ensure reproducibility and high-fidelity data.

Protocol 1: Synthesis of Sulfonamide Derivatives
  • Preparation of the Amine Precursor: Dissolve the core scaffold amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution to act as an acid scavenger. Cool the mixture to 0 °C.

  • Sulfonylation:

    • For MMS derivatives: Dropwise add methanesulfonyl chloride (1.2 eq).

    • For CBMS derivatives: Dropwise add cyclobutylmethanesulfonyl chloride (1.2 eq).

    Scientist's Insight: The bulky nature of the cyclobutyl group creates steric hindrance at the electrophilic center. This often requires longer reaction times (up to 16 hours) and gradual warming to room temperature to achieve >90% conversion compared to the highly reactive methanesulfonyl chloride .

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve >98% purity, which is an absolute prerequisite for accurate biological assays .

Protocol 2: In Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR)
  • Immobilization: Immobilize the target recombinant protein (e.g., CX3CR1 or FAK) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare serial dilutions (0.1 nM to 1000 nM) of the MMS and CBMS derivatives in running buffer (PBS with 0.05% Tween-20 and 5% DMSO).

  • Kinetic Analysis: Inject the analytes over the sensor chip at a flow rate of 30 µL/min. Record the association phase for 180 seconds and the dissociation phase for 300 seconds.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( Kd​ ).

    Scientist's Insight: CBMS derivatives typically exhibit a significantly slower koff​ due to the hydrophobic anchoring effect of the cyclobutyl ring within the target pocket, leading to a lower overall Kd​ and prolonged target residence time.

Workflow N1 Precursor Amine N2 Sulfonylation (MsCl or CbMsCl) N1->N2 N3 Purification (RP-HPLC >98%) N2->N3 N4 In Vitro Assay (SPR Kinetics) N3->N4 N5 ADME Profiling (LogP, Stability) N4->N5

Standardized experimental workflow for the synthesis and validation of sulfonamide derivatives.

References

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • WO2025219950A1 - Small molecule CX3CR1 modulators Source: Google Patents URL
  • WO2013170186A1 - Carbazole-containing sulfonamides as cryptochrome modulators Source: Google Patents URL
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Cyclobutylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile of Cyclobutylmethanesulfonamide Before any disposal protocol can be established, a thorough understanding of the compound's...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of Cyclobutylmethanesulfonamide

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. Cyclobutylmethanesulfonamide is classified with the following GHS Hazard codes: H302 + H312 + H332 (Acute toxicity - oral, dermal, and inhalation), H315 (Skin irritation), H319 (Eye irritation), and H336 (Specific target organ toxicity — single exposure).[1] These classifications firmly place cyclobutylmethanesulfonamide in the category of hazardous waste, necessitating stringent disposal procedures to protect both laboratory personnel and the environment.

The core structure, a sulfonamide, suggests a degree of environmental persistence, although it is also susceptible to photodegradation.[2][3] The methanesulfonamide group is generally stable but can undergo hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the sulfur-nitrogen bond.[4][5] Therefore, indiscriminate disposal down the drain or in regular waste streams is unacceptable and could lead to environmental contamination and unforeseen reactions.

Table 1: Chemical and Hazard Profile of Cyclobutylmethanesulfonamide

PropertyValueSource
CAS Number 445305-92-0[1]
Molecular Formula C5H11NO2S[1]
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation) - Category 4[1]
Skin Irritation - Category 2[1]
Eye Irritation - Category 2A[1]
Specific target organ toxicity — single exposure - Category 3[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of cyclobutylmethanesulfonamide is a multi-step process that must align with your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA (29 CFR 1910.1450), and the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9][10]

DisposalWorkflow Disposal Workflow for Cyclobutylmethanesulfonamide cluster_0 In-Lab Procedures cluster_1 Institutional Disposal Process A Step 1: Immediate Containment at Point of Generation B Step 2: Waste Characterization & Segregation A->B Segregate from incompatible materials C Step 3: Proper Labeling of Hazardous Waste Container B->C Characterize as hazardous chemical waste D Step 4: Temporary Storage in Satellite Accumulation Area C->D Securely seal and date container E Step 5: Transfer to Central Accumulation Area D->E Follow institutional transfer protocols F Step 6: Arrange for Pickup by Licensed Waste Hauler E->F Contact EHS or approved vendor G Step 7: Final Disposal via High-Temperature Incineration F->G Preferred method for organic compounds H Step 8: Documentation and Record Keeping G->H Retain manifests and disposal records

Caption: A logical workflow for the proper disposal of cyclobutylmethanesulfonamide.

Experimental Protocol for Waste Handling and Disposal

1. Immediate Containment at the Point of Generation:

  • Objective: To safely collect all waste streams containing cyclobutylmethanesulfonamide.

  • Procedure:

    • Designate a specific, compatible hazardous waste container. High-density polyethylene (HDPE) is a suitable choice.

    • Collect all materials contaminated with cyclobutylmethanesulfonamide, including:

      • Unused or excess solid compound.

      • Solutions containing the compound.

      • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

      • Any glassware, plasticware, or other consumables that have come into direct contact with the compound and cannot be effectively decontaminated.

2. Waste Characterization and Segregation:

  • Objective: To prevent accidental reactions by keeping incompatible waste streams separate.

  • Procedure:

    • Based on its known hazards, classify waste cyclobutylmethanesulfonamide as a hazardous chemical waste.

    • Crucially, do not mix this waste with other waste streams, especially strong oxidizing agents, acids, or bases. While methanesulfonamides can be hydrolyzed, attempting to neutralize the bulk waste in the lab is not recommended due to the potential for uncontrolled reactions and aerosolization of the hazardous material.

3. Proper Labeling of the Hazardous Waste Container:

  • Objective: To clearly communicate the contents and hazards of the waste container to all personnel and waste handlers.

  • Procedure:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Cyclobutylmethanesulfonamide."

      • The CAS Number: "445305-92-0."

      • An accurate estimation of the composition and concentration of the waste.

      • The date of initial accumulation.

      • The name and contact information of the generating researcher or lab.

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Objective: To safely store the waste in the laboratory until it is ready for transfer.

  • Procedure:

    • Keep the waste container tightly sealed at all times, except when adding waste.

    • Store the container in a designated SAA within the laboratory, which should be at or near the point of generation and under the control of the lab personnel.

    • Ensure the SAA is in a secondary containment bin to prevent the spread of material in case of a leak.

5. Transfer to a Central Accumulation Area (CAA):

  • Objective: To move the filled or dated-out waste container to a designated, managed storage area.

  • Procedure:

    • Follow your institution's specific procedures for transferring hazardous waste to the CAA, which is typically managed by the Environmental Health and Safety (EHS) department.

    • This may involve a scheduled pickup request or hand-delivery to the designated area.

6. Final Disposal via High-Temperature Incineration:

  • Objective: To destroy the chemical compound in a safe and environmentally sound manner.

  • Rationale: For organic compounds like cyclobutylmethanesulfonamide, high-temperature incineration is the preferred disposal method. A Safety Data Sheet for the related compound, methanesulfonamide, recommends dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[11] This process ensures the complete destruction of the compound and minimizes the release of harmful substances into the atmosphere. This final disposal step must be carried out by a licensed and accredited hazardous waste management facility.

7. Documentation and Record Keeping:

  • Objective: To maintain a complete record of the hazardous waste from "cradle to grave" as required by the EPA.

  • Procedure:

    • Ensure that a hazardous waste manifest is completed for the off-site transport of the waste.

    • Retain copies of all disposal records and manifests as per your institution's policy and federal regulations.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, and safety glasses), cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.

    • Once the material is fully absorbed, carefully scoop the mixture into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (such as ethanol or acetone) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the sash of the fume hood if the spill is contained within it.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area until it has been cleared by trained personnel.

Conclusion: Fostering a Culture of Safety

The proper disposal of cyclobutylmethanesulfonamide is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, adhering to established protocols, and complying with regulatory standards, researchers can ensure the safety of themselves, their colleagues, and the environment. This guide provides the foundational knowledge and step-by-step procedures to achieve this, empowering you to handle this compound with the confidence and care it requires.

References

  • cyclobutylmethanesulfonamide — Chemical Substance Information. NextSDS. [Link]

  • Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. ACS Publications. [Link]

  • Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS. [Link]

  • Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. MDPI. [Link]

  • Environmental fate of two sulfonamide antimicrobial agents in soil. PubMed. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. Princeton University. [Link]

  • CHEMICAL Hygiene plan. Columbia University Research. [Link]

  • Photochemical Fate of Sulfa Drugs in the Aquatic Environment: Sulfa Drugs Containing Five-Membered Heterocyclic Groups. ACS Publications. [Link]

  • cyclobutylmethanesulfonamide — Chemical Substance Information. NextSDS. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

Sources

Handling

Advanced Safety and Logistical Guide for Handling Cyclobutylmethanesulfonamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary & Mechanistic Hazard Assessment Cyclobutylmethanesulfonamide (CAS: 445305-92-0) is a versatile building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Hazard Assessment

Cyclobutylmethanesulfonamide (CAS: 445305-92-0) is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of sulfonamide-based therapeutics and cryptochrome modulators. However, its handling requires rigorous safety protocols due to its specific toxicological profile.

As an alkyl sulfonamide, the cyclobutyl moiety imparts significant lipophilicity to the molecule, enhancing its ability to permeate the stratum corneum (the outermost layer of the epidermis). This pharmacokinetic property, while useful in drug design, makes accidental dermal exposure a critical hazard. The compound is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 and is a known irritant to the skin, eyes, and respiratory tract [1].

Quantitative Hazard Profile

Table 1: Physicochemical and GHS Profile of Cyclobutylmethanesulfonamide

ParameterSpecification / Value
CAS Number 445305-92-0
Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
GHS Hazard Codes H302, H312, H315, H319, H332, H336
GHS Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Personal Protective Equipment (PPE) Matrix & Causality

Do not rely on generic laboratory PPE. The selection of protective gear must directly address the lipophilic and respiratory hazards of this specific sulfonamide.

  • Hand Protection (Dermal Barrier):

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness).

    • Causality: Latex offers poor resistance to organic sulfonamides. The lipophilic cyclobutyl group acts as a permeation enhancer. Nitrile provides a superior chemical barrier against non-polar and slightly polar organic molecules, preventing transdermal absorption.

  • Eye Protection:

    • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses with side shields are insufficient. The H319 (Eye Irrit. 2A) classification dictates that fine airborne particulates generated during weighing must be completely sealed off from the sensitive ocular mucosa.

  • Respiratory Protection:

    • Requirement: N95/P100 particulate respirator, or handling exclusively within a certified Class II Type A2 biological safety cabinet or chemical fume hood.

    • Causality: H332 (Harmful if inhaled) and H336 (Specific target organ toxicity — single exposure) classifications indicate that inhalation of dust directly impacts the central nervous system (causing drowsiness) and the respiratory lining [2].

Operational Protocol: Safe Handling & Weighing Workflow

This protocol utilizes a self-validating system to ensure no fugitive emissions occur during the transfer process, building absolute trust in your containment strategy.

Step-by-Step Methodology
  • Environmental Preparation: Verify the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Line the weighing area with an anti-static, disposable bench pad to trap stray particulates.

  • Gravimetric Baseline (Self-Validation Step 1): Weigh the sealed source bottle of Cyclobutylmethanesulfonamide. Record this initial mass ( M1​ ).

  • Transfer: Using an anti-static micro-spatula, transfer the required amount into a pre-tared, sealable vial (do not use an open weigh boat).

  • Gravimetric Closure (Self-Validation Step 2): Seal both the source bottle and the reaction vial. Weigh the source bottle again ( M2​ ). The mass transferred ( Mtransferred​ ) must exactly equal M1​−M2​ . If the mass in your reaction vial is <99% of Mtransferred​ , you have lost material to the environment (fugitive dust). This immediately triggers localized decontamination.

  • Solubilization: Inject the primary solvent (e.g., Dichloromethane or DMF) directly into the sealed reaction vial via a septum to prevent aerosolization during solvation.

G Start Pre-Operation: HVAC & Fume Hood Check PPE Don PPE Matrix: Nitrile, Goggles, Lab Coat Start->PPE Weigh Closed-System Weighing (Gravimetric Validation) PPE->Weigh Transfer Solvent Addition & Reagent Transfer Weigh->Transfer Validate Mass Balance Check (Discrepancy < 1%?) Transfer->Validate Decon Surface Decontamination (10% Bleach/EtOH) Validate->Decon Yes (Validated) Dispose Sulfur-Organic Waste Segregation Validate->Dispose No (Spill Protocol) Decon->Dispose

Figure 1: Self-validating operational workflow for Cyclobutylmethanesulfonamide.

Spill Response & Decontamination Strategy

In the event of a breach or spill, standard sweeping will aerosolize the toxic particulates. Follow this causality-driven cleanup protocol:

  • Immobilization: Immediately cover the spilled powder with absorbent spill pads lightly dampened with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust formation.

  • Neutralization & Collection: Carefully fold the pad inward to trap the powder. Wipe the area with a 10% sodium hypochlorite (bleach) solution followed by a 70% ethanol rinse. Causality: The bleach helps oxidize residual sulfonamide traces, while the ethanol removes any remaining non-polar lipophilic residues.

  • Verification: Visually inspect the area under UV light (if applicable, as some sulfonamide derivatives exhibit mild fluorescence) to ensure complete removal.

Waste Disposal Plan

Cyclobutylmethanesulfonamide contains both nitrogen and sulfur heteroatoms, which dictate its destruction pathway.

  • Segregation: Do NOT mix with aqueous acidic waste or strong oxidizing agents, as this can generate toxic sulfur dioxide ( SO2​ ) or nitrogen oxide ( NOx​ ) gases.

  • Labeling: Label waste containers explicitly as "Hazardous Organic Waste - Contains Sulfur/Nitrogen (Alkyl Sulfonamides)".

  • Destruction: The mandated disposal route is high-temperature incineration equipped with flue-gas scrubbers to neutralize SOx​ and NOx​ emissions. Route all solid waste (bench pads, gloves, empty vials) and liquid waste through a certified hazardous waste contractor.

References
  • NextSDS Chemical Substance Database. "Cyclobutylmethanesulfonamide - Hazard Classifications." NextSDS. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
Cyclobutylmethanesulfonamide
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